molecular formula C16H14N4O2S.2HCl B1574481 RKI 1447 dihydrochloride

RKI 1447 dihydrochloride

Cat. No.: B1574481
M. Wt: 399.29
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective ROCK inhibitor (IC50 values are 6.2 and 14.5 nM for ROCK2 and ROCK1 respectively);  suppresses phosphorylation of ROCK substrates MLC-2 and MYPT-1 in human cancer cells, but has no effect on the phosphorylation levels of Akt, MEK, and S6 kinase. Displays anti-invasive and antitumor activities in breast cancer cells.

Properties

Molecular Formula

C16H14N4O2S.2HCl

Molecular Weight

399.29

Synonyms

N-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Pharmacodynamics, and Experimental Validation

Executive Summary

RKI-1447 dihydrochloride is a potent, highly selective, ATP-competitive inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generation inhibitors (e.g., Y-27632 or Fasudil) which often require micromolar concentrations and exhibit off-target effects on PKC or PKA, RKI-1447 functions in the low nanomolar range (IC50: 6.2–14.5 nM).

Its primary mechanism involves Type I kinase inhibition, binding directly to the ATP pocket of the active kinase conformation. This inhibition effectively severs the signal transduction between Rho GTPases and the actin cytoskeleton, blocking actomyosin contractility, stress fiber formation, and tumor cell invasion.

Pharmacological Profile & Binding Mechanism[1]

Potency and Selectivity

RKI-1447 demonstrates superior potency compared to historical standards. It is a pan-ROCK inhibitor but maintains strict selectivity against other AGC kinase family members.[1]

Target KinaseIC50 (nM)Selectivity Notes
ROCK2 6.2 Primary target; critical for smooth muscle contraction.
ROCK1 14.5 Primary target; critical for stress fiber formation/centrosome positioning.
AKT (PKB)> 10,000No significant inhibition at 10 µM.
MEK> 10,000No significant inhibition at 10 µM.
S6 Kinase> 10,000No significant inhibition at 10 µM.
PKA> 1,000100-fold selectivity window.
Molecular Binding Mode (Type I Inhibition)

Crystallographic analysis (PDB structures of RKI-1447/ROCK1 complexes) reveals that RKI-1447 acts as a Type I inhibitor .[2][3][4] This classification is critical for drug design and resistance modeling:

  • Conformation: It binds to the kinase in its active conformation (DFG-in state).

  • Hinge Region Interaction: The pyridyl-thiazole-urea scaffold forms hydrogen bonds with the kinase hinge region (specifically Met156 in ROCK1).

  • DFG Motif: The inhibitor interacts with Asp216 of the DFG (Asp-Phe-Gly) motif, stabilizing the ATP-binding pocket in a way that sterically excludes ATP.

Signal Transduction & Downstream Effects[5]

The biological efficacy of RKI-1447 is defined by its ability to interrupt the RhoA


 ROCK 

Cytoskeleton
axis.
The Signaling Cascade

Upon activation by RhoA-GTP, ROCK normally phosphorylates several substrates to promote actin polymerization and contractility.[5] RKI-1447 blockade results in:

  • Inhibition of LIMK1/2: Prevents phosphorylation of Cofilin. Non-phosphorylated Cofilin remains active, severing actin filaments and preventing stress fiber stability.

  • Inhibition of MLC (Myosin Light Chain): Prevents phosphorylation of MLC (Ser19). This blocks myosin II ATPase activity, halting actomyosin contraction.

  • Inhibition of MYPT1: Prevents inhibitory phosphorylation of the Myosin Phosphatase Target Subunit 1, further promoting MLC dephosphorylation.

Pathway Visualization

The following diagram illustrates the precise intervention point of RKI-1447 within the cytoskeletal signaling network.

RKI-1447_Mechanism RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates RKI RKI-1447 (Inhibitor) RKI->ROCK Blocks (IC50 ~6-14nM) Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Inactivates Cofilin Cofilin (Active Actin Severing) Cofilin_P->Cofilin RKI-1447 restores active Cofilin MLC_P p-MLC (Ser19) (Active Contractility) MLC->MLC_P Promotes Phenotype Stress Fiber Formation Focal Adhesion Assembly Tumor Invasion MLC_P->Phenotype Drives

Caption: RKI-1447 competitively inhibits ROCK, preventing MLC phosphorylation and restoring Cofilin-mediated actin severing.

Experimental Validation Protocols

For researchers validating RKI-1447 activity, reliance on phenotypic observation (cell rounding) is insufficient. Molecular validation via Western Blotting for specific phosphorylation markers is the gold standard.

Reagent Preparation (Critical)

RKI-1447 dihydrochloride is insoluble in water . Attempting to dissolve it directly in aqueous media will result in precipitation and inaccurate dosing.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM or 50 mM.

    • Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock into culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of ROCK activity by measuring p-MLC2 (Ser19) levels.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDA-MB-231 (or HeLa) cells at

    
     cells/well in a 6-well plate. Allow adhesion overnight.
    
  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 16 hours to reduce basal kinase activity.

  • Drug Treatment:

    • Treat cells with RKI-1447 at varying concentrations: 0 nM (DMSO), 10 nM, 100 nM, 1000 nM .

    • Incubation Time: 1 to 2 hours. (ROCK inhibition is rapid).

  • Stimulation (Validation Step):

    • To prove specific blockade, stimulate the pathway with LPA (Lysophosphatidic acid, 10 µM) for 10 minutes after drug pre-incubation.

    • Logic: LPA activates RhoA.[3] If RKI-1447 works, the LPA-induced spike in p-MLC will be blunted.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF) and Protease Inhibitors. Phosphatase inhibitors are mandatory to preserve the p-MLC signal.

  • Readout: Immunoblot for:

    • p-MLC2 (Ser19) (Decreased signal = Efficacy)

    • Total MLC2 (Loading Control)

    • GAPDH/Actin (Loading Control)

Experimental Workflow Visualization

Experimental_Workflow Stock RKI-1447 Stock (DMSO) Culture Cell Culture (Serum Starved) Stock->Culture Dilute (<0.1% DMSO) Treat Drug Treatment (1h, 10-1000nM) Culture->Treat Stim LPA Stimulation (10 µM, 10 min) Treat->Stim Pre-incubation Lysis Lysis (+ Phosphatase Inhibitors) Stim->Lysis Harvest Blot Western Blot Readout: p-MLC (Ser19) Lysis->Blot Quantify

Caption: Workflow for validating RKI-1447 efficacy via biomarker suppression (p-MLC).

Comparative Analysis: RKI-1447 vs. Y-27632

Researchers often ask if they should switch from Y-27632 to RKI-1447. The answer is generally yes , particularly for studies requiring high specificity.

FeatureY-27632 (Legacy)RKI-1447 (Modern)
IC50 (ROCK1/2) ~140 nM - 800 nM6.2 nM - 14.5 nM
Selectivity Inhibits PKC, PKA, and Citron Kinase at high doses (>10µM).Highly selective; minimal off-target effects at 10µM.[3][4][5]
Binding Site ATP-competitive.[5]ATP-competitive (Type I).[5]
Use Case Stem cell passaging (survival); general ROCK probing.Precise mechanistic dissection; oncology/metastasis studies.

References

  • Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[4] Cancer Research. [Link][2][6]

  • Feng, Y., et al. (2008). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry. [Link]

Sources

RKI-1447 dihydrochloride ROCK1 vs ROCK2 selectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to RKI-1447 Dihydrochloride: Dissecting ROCK1 vs. ROCK2 Selectivity

Executive Summary

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are pivotal regulators of cellular contractility, motility, and proliferation. While structurally similar, emerging evidence points to their distinct, non-redundant roles in both normal physiology and various pathologies, making isoform-selective inhibition a critical objective in drug development. This technical guide provides a comprehensive analysis of RKI-1447, a potent small-molecule inhibitor of both ROCK isoforms. We will delve into its quantitative selectivity profile, the structural basis of its interaction within the kinase domain, and the robust methodologies required to validate its activity from biochemical assays to cellular systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage RKI-1447 as a tool to dissect ROCK signaling or to develop next-generation isoform-specific therapeutics.

The Central Role of ROCK1 and ROCK2 in Cellular Signaling

The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as primary downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK pathway is a critical signaling nexus that translates extracellular cues into intracellular responses, most notably the regulation of the actin cytoskeleton.[2] Activation of this pathway is implicated in a wide array of cellular processes including smooth muscle contraction, cell adhesion and motility, and gene expression.[1][3]

While often studied as a single entity, ROCK1 and ROCK2 possess distinct physiological roles, subcellular localizations, and regulation mechanisms.[1][4] For instance, studies in isoform-specific knockout mice have implicated ROCK2 in cardiac hypertrophy, whereas ROCK1 appears more involved in cardiac fibrosis.[1] These differences underscore the necessity of developing isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing potential off-target toxicities.[5] RKI-1447 serves as a valuable chemical probe for exploring the combined effects of inhibiting this pathway.

RhoA-ROCK Signaling Pathway GPCR GPCRs / Growth Factor Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates MYPT1 Inactivates MLCP MLC Myosin Light Chain-P (MLC-P) ROCK->MLC Directly Phosphorylates Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates Actin_Poly Actin Polymerization Stress Fiber Formation Cofilin->Actin_Poly Inhibition Lifted Contraction Actomyosin Contraction Actin_Poly->Contraction MYPT1 MYPT1-P (Inactive MLCP) MLC->Contraction RKI-1447 Binding Mode cluster_0 ROCK1 ATP Binding Pocket hinge Hinge Region Met156 dfg DFG Motif Asp216 key_res Key Residues Lys105 Gly85 rki1447 {RKI-1447 | Pyridine Ring | Urea Moiety | Phenol Hydroxyl} rki1447->hinge:M156 H-Bond rki1447->dfg:D216 H-Bond rki1447->key_res:K105 H-Bond rki1447->key_res:G85 H-Bond

Key interactions of RKI-1447 in the ROCK1 ATP pocket.

Methodologies for Assessing ROCK Inhibitor Selectivity

A multi-tiered approach is essential to rigorously characterize the selectivity and efficacy of a kinase inhibitor like RKI-1447. This process begins with cell-free biochemical assays to determine intrinsic potency and progresses to cell-based assays to confirm target engagement and functional outcomes.

Part A: In Vitro Biochemical Kinase Assay

Causality: The primary goal of a biochemical assay is to measure the direct interaction between the inhibitor and the purified kinase enzyme, independent of cellular factors like membrane permeability or efflux pumps. This provides the intrinsic IC50 value, a fundamental measure of potency. The Z-Lyte® FRET-based assay is a common and robust platform for this purpose. [6] Self-Validating Protocol: In Vitro ROCK1/ROCK2 Inhibition Assay (Z-Lyte®)

  • Reagent Preparation:

    • Prepare a serial dilution of RKI-1447 dihydrochloride in DMSO, starting from a high concentration (e.g., 100 µM) down to sub-nanomolar levels. Typically an 8-point, 3-fold dilution series is sufficient.

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. [6] * Prepare separate master mixes for ROCK1 and ROCK2 containing the kinase, a FRET-labeled peptide substrate (e.g., Ser/Thr 13 peptide), and ATP in the assay buffer. [6] * ROCK1 Conditions: ~5 ng enzyme, 1.5 µM peptide, 12.5 µM ATP. [6] * ROCK2 Conditions: ~5 ng enzyme, 2.0 µM peptide, 50 µM ATP. [6] * Note: ATP concentration is set near the Km value for each enzyme to ensure competitive binding can be accurately measured.

  • Assay Execution:

    • Dispense a small volume of the diluted RKI-1447 or DMSO (vehicle control) into a 384-well microplate.

    • Add the kinase/substrate/ATP master mix to each well to initiate the reaction.

    • Include "no enzyme" wells as a negative control and "DMSO only" wells as a 100% activity control.

    • Incubate the plate at room temperature for 1 hour. [6]

  • Data Acquisition and Analysis:

    • Add the development reagent (a site-specific protease that cleaves only the non-phosphorylated peptide) and incubate.

    • Read the plate on a fluorescence plate reader, measuring the two emission wavelengths for the FRET signal.

    • Calculate the ratio of cleaved to uncleaved substrate, which corresponds to the percentage of inhibition.

    • Plot the percent inhibition against the logarithm of the RKI-1447 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vitro Kinase Assay Workflow prep 1. Reagent Preparation (Inhibitor Dilution, Master Mix) plate 2. Plate Assay (Add Inhibitor, Add Master Mix) prep->plate incubate 3. Kinase Reaction (1 hour @ RT) plate->incubate develop 4. FRET Development (Add Protease) incubate->develop read 5. Data Acquisition (Fluorescence Plate Reader) develop->read analyze 6. Data Analysis (Calculate % Inhibition -> IC50 Curve) read->analyze

Workflow for an In Vitro FRET-based Kinase Assay.
Part B: Cellular Target Engagement Assay

Causality: After determining biochemical potency, it is crucial to confirm that the inhibitor can enter the cell and engage its target in a complex biological environment. This is achieved by measuring the phosphorylation status of direct downstream substrates of ROCK, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2). [7][8]A decrease in the phosphorylation of these substrates upon inhibitor treatment provides direct evidence of target engagement.

Self-Validating Protocol: Western Blot for p-MYPT1/p-MLC2

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., MDA-MB-231 breast cancer cells) and grow to 70-80% confluency.

    • Treat cells with a dose-response of RKI-1447 (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

    • Critical Control: Include a positive control for ROCK activation, such as stimulating serum-starved cells with Lysophosphatidic Acid (LPA), to ensure a robust phosphorylation signal.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, β-glycerophosphate, Na₃VO₄) to preserve phosphorylation states. [9] * Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris. [9]

  • Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated MYPT1 (Thr696) or phosphorylated MLC2 (Ser19), as well as total MYPT1, total MLC2, and a loading control (e.g., β-actin or GAPDH). [9] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control to correct for any loading inaccuracies.

    • Compare the normalized signals across the different RKI-1447 concentrations to the vehicle control to determine the cellular IC50 for target inhibition.

Conclusion

RKI-1447 is a well-characterized, potent, and cell-permeable inhibitor of ROCK1 and ROCK2. While it demonstrates high potency against both isoforms, it exhibits a slight selectivity (2.3-fold) for ROCK2 in biochemical assays. Its mechanism as a Type I ATP-competitive inhibitor is confirmed by co-crystallography with ROCK1, providing a clear structural basis for its activity. The robust methodologies detailed in this guide, from in vitro FRET assays to cellular Western blotting, provide a framework for accurately assessing its potency and target engagement. As a research tool, RKI-1447 is invaluable for probing the physiological and pathological consequences of dual ROCK inhibition, contributing to our understanding of cancer, neurodegenerative diseases, and beyond. [10][11]

References

  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. PubMed Central. [Online] Available at: [Link]

  • ResearchGate. RKI-1447 and RKI-1313 chemical structures; in vitro ROCK inhibitory... [Online] Available at: [Link]

  • AACR Journals. RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. [Online] Available at: [Link]

  • Pepich, A., et al. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. PubMed. [Online] Available at: [Link]

  • ResearchGate. Molecular structure of RKI-1447. RKI-1447 is an ATP site-targeting Rho... [Online] Available at: [Link]

  • Kim, E., et al. (2019). Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function. PubMed Central. [Online] Available at: [Link]

  • BioCrick. RKI-1447 | CAS:1342278-01-6 | Potent ROCK1/ROCK2 inhibitor | High Purity. [Online] Available at: [Link]

  • Wikipedia. RKI-1447. [Online] Available at: [Link]

  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. PubMed. [Online] Available at: [Link]

  • ResearchGate. (PDF) RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. [Online] Available at: [Link]

  • Feng, Y., et al. (2017). Rho kinase inhibitors: a patent review (2014 - 2016). PubMed. [Online] Available at: [Link]

  • Unni, N., et al. (2015). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. NIH. [Online] Available at: [Link]

  • Tsubota, S., et al. (2017). Rock1 & 2 Perform Overlapping and Unique Roles in Angiogenesis and Angiosarcoma Tumor Progression. PubMed Central. [Online] Available at: [Link]

  • Proença, R. P., et al. (2019). (PDF) Rho kinase inhibitors—a review on the physiology and clinical use in Ophthalmology. ResearchGate. [Online] Available at: [Link]

  • MDPI. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. [Online] Available at: [Link]

  • Liddelow, S. A., et al. (2022). The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. MDPI. [Online] Available at: [Link]

  • Al-Humadi, H., et al. (2020). A Systematic Review on Rho-Kinase as a Potential Therapeutic Target for the Treatment of Erectile Dysfunction. RRU. [Online] Available at: [Link]

  • Patel, R. A., et al. (2017). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. NIH. [Online] Available at: [Link]

  • Hartmann, S., et al. (2015). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Frontiers. [Online] Available at: [Link]

  • Khui, P. V., et al. (2018). Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature. NIH. [Online] Available at: [Link]

Sources

Technical Guide: RKI-1447 Dihydrochloride in Cancer Metastasis Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RKI-1447 dihydrochloride represents a significant advancement in the targeting of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generation inhibitors (e.g., Y-27632, Fasudil) which suffered from broad kinase off-target effects, RKI-1447 is a highly potent, selective, Type I ATP-competitive inhibitor . Its primary utility in oncology research lies in its ability to dismantle the actomyosin contractile machinery required for cancer cell migration and invasion—the two prerequisites for metastasis.

This guide provides a deep technical analysis of RKI-1447’s mechanism, validated experimental protocols for assessing its anti-metastatic potential, and critical handling data for the dihydrochloride salt form.

Part 1: Mechanistic Foundation

The ROCK Signaling Axis in Metastasis

Metastasis is driven by the reorganization of the actin cytoskeleton, a process heavily regulated by the Rho GTPase signaling pathway.[1]

  • Upstream Activation: RhoA and RhoC GTPases bind to and activate ROCK1 and ROCK2.

  • Downstream Effectors: Activated ROCKs phosphorylate:

    • MLC-2 (Myosin Light Chain 2): Directly increasing myosin ATPase activity and contractility.

    • MYPT-1 (Myosin Phosphatase Target Subunit 1): Inhibiting myosin phosphatase, thereby preventing the dephosphorylation of MLC-2.

  • Phenotypic Outcome: This dual phosphorylation event leads to the formation of actin stress fibers and focal adhesions, generating the contractile force necessary for "blebbing" migration and invasion through the extracellular matrix (ECM).

RKI-1447 Mechanism of Action

RKI-1447 binds to the ATP-binding site of the ROCK kinase domain.[1][2][3] Structural analysis reveals it interacts with the hinge region and the DFG motif, classifying it as a Type I kinase inhibitor .[1][3]

  • Selectivity: It exhibits high selectivity for ROCK1/2 over other AGC kinases such as AKT, PKA, and S6K.

  • Potency:

    • ROCK1 IC50: 14.5 nM[4][5][6]

    • ROCK2 IC50: 6.2 nM[4][5][6]

  • Cellular Impact: Treatment results in the rapid disassembly of actin stress fibers and loss of cellular contractility, effectively "freezing" the metastatic machinery without necessarily inducing immediate apoptosis in all cell types.

Visualization: The ROCK Inhibition Pathway

ROCK_Pathway Rho RhoA / RhoC (GTP-bound) ROCK ROCK1 / ROCK2 Rho->ROCK Activates MLC MLC-2 (Myosin Light Chain) ROCK->MLC Phosphorylates (Activation) MYPT MYPT-1 (Myosin Phosphatase) ROCK->MYPT Phosphorylates (Inhibition) RKI RKI-1447 (Inhibitor) RKI->ROCK Blocks ATP Site (Type I Inhibition) Actin Actomyosin Contractility MLC->Actin Drives MYPT->MLC Dephosphorylates Metastasis Cell Migration & Invasion Actin->Metastasis Enables

Figure 1: RKI-1447 interrupts the metastatic cascade by blocking ROCK-mediated phosphorylation of MLC-2 and MYPT-1, preventing actomyosin contractility.

Part 2: Preclinical Evidence & Data Summary[1][2][3][8]

RKI-1447 has demonstrated robust efficacy in highly invasive cancer models, particularly Triple-Negative Breast Cancer (TNBC) and Melanoma.

Key Quantitative Data
ParameterValue / ResultContext
ROCK1 IC50 14.5 nMCell-free kinase assay
ROCK2 IC50 6.2 nMCell-free kinase assay
p-MLC2 Inhibition IC50 ~100 - 200 nMMDA-MB-231 Breast Cancer Cells
Invasion Inhibition >85% ReductionBoyden Chamber (10 µM RKI-1447)
Tumor Growth Inhibition ~87% ReductionErbB2 Transgenic Mouse Model (200 mg/kg/day)
Selectivity >100-foldvs. AKT, MEK, PKA
In Vivo Efficacy Note

While early studies focused on primary tumor regression in ErbB2 models (showing 87% growth inhibition), the mechanism directly correlates to metastasis. By inhibiting anchorage-independent growth (soft agar assays), RKI-1447 deprives tumor cells of the survival signals required during circulation and colonization of distant sites.

Part 3: Experimental Protocols (Self-Validating Systems)

Reconstitution & Handling

The dihydrochloride salt form offers improved solubility over the free base.

  • Molecular Weight: ~399.29 g/mol

  • Solubility:

    • Water: Up to 10 mM (requires gentle warming/vortexing).

    • DMSO: Up to 100 mM (Recommended for stock).

  • Storage: Store powder at -20°C. Aliquot stocks to avoid freeze-thaw cycles.

In Vitro Invasion Assay (Boyden Chamber)

Objective: Quantify the inhibition of cancer cell invasion through an ECM barrier.

Materials:

  • Transwell inserts (8.0 µm pore size).

  • Matrigel (or equivalent basement membrane matrix).[7]

  • MDA-MB-231 cells (or other invasive line).[2]

  • RKI-1447 Dihydrochloride (dissolved in DMSO).[5]

Protocol:

  • Coating: Coat the upper surface of the Transwell membrane with Matrigel (diluted to 1 mg/mL) and incubate at 37°C for 4 hours to polymerize.

  • Starvation: Serum-starve cells for 24 hours prior to seeding to synchronize the cell cycle and sensitize chemotaxis.

  • Seeding:

    • Upper Chamber: Plate

      
       cells in serum-free media containing RKI-1447  (1 µM and 10 µM) or Vehicle (DMSO).
      
    • Lower Chamber: Add complete media (10% FBS) as the chemoattractant.

  • Incubation: Incubate for 22–24 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Remove non-invading cells from the top with a cotton swab.

    • Fix invading cells (bottom surface) with 4% paraformaldehyde (15 min).

    • Stain with 0.5% Crystal Violet (10 min).

  • Quantification: Count cells in 5 random fields per well using an inverted microscope (20x objective).

    • Validation Check: The Vehicle control must show significant invasion. If not, the chemoattractant gradient failed.

In Vivo Administration (Tumor Growth/Metastasis)

Objective: Assess systemic efficacy in a mouse model.

Formulation:

  • Vehicle: 20% (2-Hydroxypropyl)-β-cyclodextrin (HPCD) in saline is preferred for IP injection to ensure stability and reduce irritation.

  • Dosage: 200 mg/kg, administered intraperitoneally (IP) daily.

Workflow Visualization:

Protocol_Workflow cluster_0 Preparation cluster_1 Assay Execution Step1 Reconstitute RKI-1447 (100 mM in DMSO) Step2 Dilute in Media (In Vitro) or HPCD (In Vivo) Step1->Step2 Step3 Treat Cells/Mice (Daily Dosing) Step2->Step3 Step4 Monitor Endpoints (Migration / Tumor Vol) Step3->Step4 Result Result Step4->Result Data Analysis

Figure 2: Standardized workflow for RKI-1447 application from stock preparation to endpoint analysis.

Part 4: Future Perspectives & Synergies

Recent data suggests RKI-1447 is not just a monotherapy candidate.

  • BET Inhibitor Synergy: In neuroblastoma models, RKI-1447 synergizes with BET inhibitors (e.g., ABBV-075).[8] ROCK inhibition prevents the compensatory upregulation of Myc often seen with BET inhibition alone.

  • Stromal Targeting: By relaxing the actomyosin contractility of Cancer-Associated Fibroblasts (CAFs), RKI-1447 may "soften" the tumor microenvironment, potentially enhancing the delivery of chemotherapeutics.

References

  • Discovery & Mechanism: Patel, R. A., et al. (2012).[3] "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][2][3] Cancer Research.[2] Link

  • Neuroblastoma Synergy: Pepich, A., et al. (2024).[8] "The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma."[8][9] Cancer Letters. Link

  • Colorectal Cancer Bioenergetics: Li, L., et al. (2020). "RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics."[10] Journal of Cellular Physiology. Link

  • Medulloblastoma: Dyberg, C., et al. (2020). "Inhibition of Rho-Associated Kinase Suppresses Medulloblastoma Growth." Cancers. Link

Sources

RKI-1447 Dihydrochloride: A Deep Dive into Structure-Activity Relationships for Potent and Selective ROCK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Targeting the Rho-Kinase Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of fundamental cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, most notably cancer, where it plays a pivotal role in tumor progression and metastasis.[1][2] This has rendered ROCK an attractive therapeutic target for drug development. RKI-1447 has emerged as a potent and selective small-molecule inhibitor of both ROCK isoforms, serving as an invaluable chemical probe to dissect ROCK biology and a promising scaffold for the development of novel therapeutics.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RKI-1447, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the molecular basis of its potent inhibitory activity, the causal relationships behind its selectivity, and the experimental methodologies to validate its biological effects.

Molecular Mechanism of Action: A Type I Kinase Inhibitor

RKI-1447 is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase in the ATP-binding pocket.[3][5] This competitive inhibition prevents the binding of ATP, thereby blocking the downstream phosphorylation of ROCK substrates. The co-crystal structure of RKI-1447 in complex with the kinase domain of human ROCK1 has been elucidated, providing a detailed atomic-level understanding of its binding mode.[3][4]

The key interactions that anchor RKI-1447 within the ATP-binding site include:

  • Hinge Region Interaction: A crucial hydrogen bond is formed between the nitrogen atom of the pyridine ring of RKI-1447 and the main chain amide of methionine 156 (Met156) in the hinge region of the kinase.[3]

  • DFG Motif Interaction: The inhibitor extends towards the DFG (Asp-Phe-Gly) motif, a conserved region in kinases. The urea moiety of RKI-1447 forms hydrogen bonds with the ε-amino group of lysine 105 (Lys105) and the carboxyl group of aspartic acid 216 (Asp216).[3]

  • Hydrophobic Interactions: The pyridine, thiazole, and phenol rings of RKI-1447 engage in multiple van der Waals interactions with surrounding hydrophobic residues, further stabilizing the complex.[3]

  • Key Hydrogen Bond: The hydroxyl group on the phenol ring forms a hydrogen bond with the main chain carbonyl oxygen of glycine 85 (Gly85).[3]

This network of interactions, coupled with the inhibitor's extended, low-energy conformation, accounts for its high potency against ROCK kinases.[3]

cluster_ROCK1 ROCK1 ATP-Binding Pocket cluster_RKI1447 RKI-1447 Hinge Hinge Region (Met156) DFG DFG Motif (Asp216) Lys105 Lys105 Gly85 Gly85 Pyridine Pyridine Ring Pyridine->Hinge H-Bond Urea Urea Moiety Urea->DFG H-Bond Urea->Lys105 H-Bond Phenol Phenol Hydroxyl Phenol->Gly85 H-Bond

Caption: Key binding interactions of RKI-1447 within the ROCK1 ATP-binding pocket.

Dissecting the Structure-Activity Relationship (SAR)

The profound impact of subtle structural modifications on inhibitory potency is vividly illustrated by comparing RKI-1447 with its close analog, RKI-1313.[3][4]

CompoundModificationROCK1 IC₅₀ROCK2 IC₅₀
RKI-1447 meta-hydroxyl on the phenyl ring14.5 nM6.2 nM
RKI-1313 para-methoxy group replacing the meta-hydroxyl34 µM8 µM

Data sourced from Patel, R. A., et al. (2012).[3]

The dramatic loss of potency in RKI-1313, with IC₅₀ values shifting from the nanomolar to the micromolar range, can be attributed to two key factors.[3][4]

  • Loss of a Critical Hydrogen Bond: The replacement of the meta-hydroxyl group with a methoxy group eliminates the hydrogen bond with the main chain carbonyl of Gly85. This interaction is crucial for anchoring the inhibitor in the correct orientation for optimal binding.[4]

  • Steric Hindrance: The introduction of the bulkier methoxy group at the para position is predicted to cause significant steric clashes with nearby residues, particularly Gly88 and Phe87, disrupting the favorable conformation of the inhibitor within the binding pocket.[4]

These findings underscore the critical importance of the meta-hydroxyl group on the phenyl ring for the high-affinity binding of RKI-1447 to ROCK kinases. This SAR data provides a clear rationale for future inhibitor design, emphasizing the need to maintain this key interaction or identify alternative interactions that can compensate for its loss.

Biological Activity and Selectivity Profile

A hallmark of a high-quality chemical probe is its selectivity for the intended target. RKI-1447 demonstrates excellent selectivity for ROCK kinases. In cellular assays, RKI-1447 effectively suppresses the phosphorylation of known ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), at concentrations that do not affect the phosphorylation status of substrates for other key signaling kinases like Akt, MEK, and S6 kinase.[3][6]

This selectivity translates to specific effects on cellular phenotypes. RKI-1447 potently inhibits ROCK-mediated cellular processes, including:

  • Cytoskeletal Reorganization: It specifically blocks the formation of actin stress fibers induced by lysophosphatidic acid (LPA), a known activator of the Rho-ROCK pathway.[3][7]

  • Cell Migration and Invasion: RKI-1447 significantly hampers the migratory and invasive capabilities of cancer cells in vitro.[3][7]

  • Anchorage-Independent Growth: It inhibits the ability of cancer cells to form colonies in soft agar, a key characteristic of transformed cells.[3][7]

In stark contrast, the weakly active analog, RKI-1313, shows little to no effect on these cellular processes, reinforcing that the observed biological activities of RKI-1447 are a direct consequence of its potent ROCK inhibition.[3][7] Furthermore, RKI-1447 has demonstrated significant anti-tumor activity in preclinical in vivo models of breast cancer and neuroblastoma.[3][8]

RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Actin Actin Cytoskeleton ROCK->Actin Regulates RKI1447 RKI-1447 RKI1447->ROCK Inhibits pMLC p-MLC Contraction Cell Contraction, Migration, Invasion pMLC->Contraction pMYPT1 p-MYPT1 (inactive) pMYPT1->Contraction Promotes (by inhibiting MLC phosphatase) Actin->Contraction

Caption: The ROCK signaling pathway and the inhibitory action of RKI-1447.

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, the protocols used to characterize ROCK inhibitors must be robust and reproducible. Below are step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)

This protocol is adapted from methodologies used to characterize RKI-1447.[5]

  • Reaction Setup: Prepare a 15 µL kinase reaction volume in a suitable microplate containing 5 ng of recombinant ROCK1 or ROCK2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add RKI-1447 or other test compounds at various concentrations (typically an 8-point dilution series in duplicate). Include a DMSO vehicle control.

  • Substrate and ATP Addition: Add a fluorescently labeled peptide substrate (e.g., Ser/Thr 13 peptide) and ATP to the reaction mixture. Optimal concentrations need to be determined empirically but are typically near the Km for ATP for each kinase (e.g., 12.5 µM ATP for ROCK1, 50 µM ATP for ROCK2).

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • Development: Add the development reagent, which contains a site-specific protease that cleaves only the non-phosphorylated peptide.

  • Detection: After a 1-hour incubation with the development reagent, measure the fluorescence resonance energy transfer (FRET) signal on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Western Blotting for ROCK Substrate Phosphorylation

This protocol validates the on-target activity of the inhibitor in a cellular context.[4]

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 human breast cancer cells) and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal ROCK activity. Treat cells with various concentrations of RKI-1447 or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Probe the membrane with primary antibodies against phosphorylated MLC-2 (p-MLC-2) and phosphorylated MYPT-1 (p-MYPT-1). Subsequently, strip the membrane and re-probe with antibodies for total MLC-2, total MYPT-1, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.

cluster_invitro In Vitro Kinase Assay cluster_incell Cell-Based Assay A 1. Plate ROCK enzyme, inhibitor, and substrate B 2. Initiate reaction with ATP A->B C 3. Measure phosphorylation (e.g., FRET) B->C D 4. Calculate IC50 C->D E 1. Treat cells with inhibitor F 2. Lyse cells and quantify protein E->F H 4. Assess downstream phenotype (e.g., migration) E->H G 3. Western Blot for p-MLC / p-MYPT1 F->G I 5. Correlate target engagement with phenotype G->I H->I

Caption: A self-validating workflow for characterizing ROCK inhibitors.

Conclusion and Future Directions

RKI-1447 dihydrochloride stands as a paradigm of a well-characterized, potent, and selective kinase inhibitor. The detailed understanding of its binding mode and the stark contrast in activity with its analog, RKI-1313, provide invaluable lessons for medicinal chemists and drug developers. The critical role of the meta-hydroxyl group on the phenyl ring for maintaining a key hydrogen bond within the ATP-binding pocket is a definitive SAR finding that can guide the design of next-generation ROCK inhibitors with improved potency, selectivity, and pharmacokinetic properties. The robust experimental workflows outlined herein provide a clear path for the validation of new chemical entities targeting this important kinase family. As research continues to unravel the complex roles of ROCK signaling in health and disease, chemical probes like RKI-1447 will remain indispensable tools for discovery.

References

  • Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., ... & Lawrence, H. R. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. Cancer Research, 72(19), 5025–5034. Retrieved from [Link][3][7]

  • Wikipedia. (2023, December 2). Rho-associated protein kinase. Retrieved from [Link][1]

  • Tan, T. H., & Leung, T. (2022). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences, 23(15), 8567. Retrieved from [Link][2]

  • ResearchGate. (n.d.). RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. Retrieved from [Link][4]

  • ResearchGate. (n.d.). RKI-1447 and RKI-1313 chemical structures; in vitro ROCK inhibitory.... Retrieved from [Link][9]

  • Pepich, A., Javanmardi, N., Kholosy, W. M., Svanberg, C., Kool, M., & Wickström, M. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. Cancer Letters, 605, 217261. Retrieved from [Link][8]

Sources

Methodological & Application

Application Note: In Vivo Administration of RKI-1447 Dihydrochloride for Murine Oncology Models

[1][2][3]

Executive Summary

RKI-1447 dihydrochloride is a potent, selective, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). Unlike earlier generation inhibitors (e.g., Y-27632), RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site at the hinge region and the DFG motif, offering superior potency (IC50: 14.5 nM for ROCK1, 6.2 nM for ROCK2) and selectivity.

This protocol details the formulation, dosage, and administration of RKI-1447 for in vivo murine models.[1][2] It is grounded in the seminal work by Patel et al. (2012) and subsequent oncology studies, focusing on mammary tumor and colorectal carcinoma xenografts.

Compound Characteristics & Formulation Strategy

Chemical Properties[3][4]
  • Compound Name: RKI-1447 Dihydrochloride[1][3]

  • CAS Number: 1342278-01-6 (Free base) / 1342278-02-7 (HCl salt)

  • Molecular Weight: ~399.30 g/mol (Dihydrochloride salt) vs 326.37 g/mol (Free base).

  • Solubility: Soluble in DMSO (>10 mg/mL) and Water (variable). Poor solubility in neutral saline without complexing agents.

Vehicle Formulation (Gold Standard)

For chronic in vivo dosing (e.g., 14 days), avoiding DMSO-induced toxicity is critical. The validated vehicle used in the primary efficacy studies is 20% (2-Hydroxypropyl)-


-cyclodextrin (HPCD)24
Protocol: Preparation of 20% HPCD Vehicle
  • Weigh: Measure 20 g of (2-Hydroxypropyl)-

    
    -cyclodextrin (HPCD).
    
  • Dissolve: Add to 100 mL of sterile deionized water (ddH2O).

  • Mix: Vortex or stir until a clear, colorless solution is formed.

  • Sterilize: Filter through a 0.22

    
    m syringe filter.
    
Protocol: Preparation of RKI-1447 Dosing Solution

Note: RKI-1447 should be dissolved in freshly prepared HPCD vehicle immediately prior to administration to ensure stability.

Target Concentration: 20 mg/mL (for 200 mg/kg dose at 10 mL/kg injection volume).

  • Calculate: Determine the total mass required.

    • Example: For 5 mice (20g each) + 20% overage = 120g total body weight.

    • Total Drug Needed:

      
      .
      
  • Weigh: Weigh 24 mg of RKI-1447 dihydrochloride.

  • Reconstitute: Add 1.2 mL of the 20% HPCD vehicle.

  • Sonicate: Sonicate briefly (10-20 seconds) if necessary to ensure complete dissolution. The solution should be clear.

Alternative Formulation (Acute/Short-term only)

If HPCD is unavailable, a solvent-based cocktail may be used, though it carries a higher risk of vehicle-related toxicity or peritonitis upon repeated IP injection.

  • Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O.

  • Preparation: Dissolve drug in DMSO first, then add PEG300, then Tween 80, and finally warm water.

In Vivo Dosage & Administration Protocols

Dose Selection Logic

The therapeutic window for RKI-1447 is well-defined in literature.

  • High Dose (Aggressive Models): 200 mg/kg/day.[1] Used in ErbB2-driven mammary tumor models to achieve ~87% tumor growth inhibition.[1][2][5]

  • Moderate Dose (Maintenance/CRC): 100 mg/kg (Every 3 days). Used in colorectal carcinoma (CRC) models to suppress growth with minimal stress.

Standard Operating Procedure (SOP)
ParameterSpecificationNotes
Route Intraperitoneal (IP)Preferred for systemic absorption in rodent xenografts.
Injection Volume 10 mL/kgStandard: 200

L for a 20g mouse.
Frequency Daily (q.d.) or Every 3 Days (q3d)Dependent on tumor aggressiveness.
Duration 14 DaysTypical treatment window for xenograft efficacy studies.[1][2][4]
Needle Size 25G - 27GMinimize trauma during repeated injections.
Experimental Workflow

The following diagram outlines the logical flow of a standard efficacy study using RKI-1447.

Gcluster_0Phase 1: Establishmentcluster_1Phase 2: Treatmentcluster_2Phase 3: AnalysisNode1Tumor Inoculation(Subcutaneous)Node2Tumor Growth(Reach 100-200 mm³)Node1->Node2Node3Randomization(n=8-10/group)Node2->Node3 Palpable MassNode4Daily Dosing(200 mg/kg IP, 14 Days)Node3->Node4Node5Monitoring(Caliper & Body Weight q2d)Node4->Node5 LoopNode6Harvest & Weigh TumorsNode5->Node6 Day 15Node7Biomarker Analysis(p-MLC2, p-MYPT1)Node6->Node7

Caption: Experimental timeline for RKI-1447 efficacy evaluation in murine xenograft models.

Mechanism of Action & Biomarkers

To validate target engagement in vivo, researchers should analyze tumor lysates for specific pharmacodynamic markers. RKI-1447 functions by blocking the ATP binding pocket of ROCK, preventing the phosphorylation of downstream effectors that control cytoskeletal contraction.

PathwayRhoRhoA / RhoC(GTP-bound)ROCKROCK 1 / 2(Kinase)Rho->ROCK ActivatesMLCMLC-2(Myosin Light Chain)ROCK->MLC Phosphorylates (Ser19)MYPTMYPT-1(Phosphatase Subunit)ROCK->MYPT Phosphorylates (Inactivation)LIMKLIMK1/2ROCK->LIMK PhosphorylatesRKIRKI-1447(Inhibitor)RKI->ROCK Inhibits (Type I)ActinActomyosinContractionMLC->Actin Promotes Stress FibersMYPT->MLC DephosphorylatesTumorTumor Invasion& MetastasisActin->Tumor Drives

Caption: RKI-1447 mechanism of action. Inhibition of ROCK prevents MLC-2 phosphorylation, collapsing the actin cytoskeleton required for tumor invasion.

Biomarker Validation

Upon tumor harvest (Node 7 in Workflow), perform Western Blot analysis on tumor lysates.

  • Positive Control: Total MLC-2 levels (should remain constant).

  • Negative Response (Efficacy): Significant reduction in p-MLC-2 (Ser19) and p-MYPT-1 (Thr696/853) compared to vehicle-treated tumors.

Safety & Monitoring

RKI-1447 is generally well-tolerated at 200 mg/kg/day, but rigorous monitoring is required.

Toxicity Indicators
ObservationThreshold for InterventionAction
Body Weight >15% loss from baselinePause dosing for 24h; supplement with saline/gel diet.
Appearance Hunched posture, ruffled furAssess hydration; consider reducing dose to 100 mg/kg.
Injection Site Swelling/IrritationVerify pH of HPCD formulation; rotate injection sites.
Expected Efficacy Data

Based on Patel et al. (2012) and Li et al. (2020):

  • Breast Cancer (ErbB2): ~87% inhibition of tumor volume growth relative to vehicle.[1][2][5][4][3]

  • Colorectal Cancer: Significant suppression of growth and promotion of apoptosis via mitochondrial dysfunction.[6]

  • Neuroblastoma: Synergistic effects when combined with BET inhibitors (e.g., ABBV-075).[7]

References

  • Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[8] Cancer Research, 72(19), 5025–5034.[4][8]

  • Li, L., et al. (2020). "RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics."[8] Journal of Cellular Physiology, 235(1), 254–266.[8]

  • Pepich, A., et al. (2024). "The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma."[7] Cancer Letters, 217261.[7]

RKI-1447 Dihydrochloride: A Comprehensive Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working at the cutting edge of cell signaling and oncology, the precise and effective use of kinase inhibitors is paramount. RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), has emerged as a critical tool in studying cellular processes such as migration, invasion, and cytoskeletal dynamics.[1][2] This document provides an in-depth guide to the solubility of RKI-1447 dihydrochloride in common laboratory solvents, DMSO and water, and offers detailed protocols for its preparation and use in research applications.

Introduction to RKI-1447: A Selective ROCK Inhibitor

RKI-1447 is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2 with high affinity, exhibiting IC50 values of 14.5 nM and 6.2 nM, respectively.[3] Its mechanism of action as a Type I kinase inhibitor allows it to effectively suppress the phosphorylation of downstream ROCK substrates, including Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1] This targeted inhibition of the ROCK signaling pathway disrupts actin stress fiber formation and focal adhesion, leading to anti-invasive and antitumor activities in various cancer models, particularly in breast cancer.[1][4] The dihydrochloride salt of RKI-1447 is commonly used in research due to its improved solubility and stability.

The ROCK Signaling Pathway and RKI-1447's Point of Intervention

The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is implicated in a wide array of cellular functions, including cell adhesion, motility, and contraction.[5] Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key therapeutic target.[6] RKI-1447's targeted inhibition of ROCK1 and ROCK2 provides a powerful means to dissect the contributions of this pathway to cellular pathophysiology.

ROCK_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase and Inhibitor cluster_downstream Downstream Effectors RhoA_GTP RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Inhibits MLC MLC (Phosphorylation) ROCK->MLC Activates RKI_1447 RKI-1447 RKI_1447->ROCK Inhibits MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase MLC_Phosphatase->MLC Dephosphorylates Actomyosin Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin

Caption: The ROCK signaling pathway and the inhibitory action of RKI-1447.

Solubility Characteristics of RKI-1447 Dihydrochloride

The solubility of a compound is a critical parameter for ensuring accurate and reproducible experimental results. RKI-1447 dihydrochloride exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) and water.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
DMSO 10039.93Hygroscopic DMSO can impact solubility; use freshly opened solvent.[7][8]
Water 103.99Gentle warming may be required to achieve full dissolution.[4][8]

Note: The molecular weight of RKI-1447 dihydrochloride is 399.29 g/mol .[4][8]

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of RKI-1447 dihydrochloride stock solutions. Adherence to these guidelines is essential for maintaining the integrity and activity of the compound.

Reconstitution Workflow Diagram

Reconstitution_Workflow cluster_preparation Preparation cluster_protocols Protocols cluster_storage Storage & Use Start Start: Obtain RKI-1447 Dihydrochloride Choose_Solvent Choose Solvent: DMSO or Water Start->Choose_Solvent DMSO_Protocol DMSO Protocol: Add DMSO to Vial, Vortex Choose_Solvent->DMSO_Protocol DMSO Water_Protocol Water Protocol: Add Water to Vial, Warm and Vortex Choose_Solvent->Water_Protocol Water Aliquot Aliquot Stock Solution DMSO_Protocol->Aliquot Water_Protocol->Aliquot Store Store at -20°C or -80°C Aliquot->Store End Ready for Experimental Use Store->End

Caption: General workflow for the reconstitution of RKI-1447 dihydrochloride.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • RKI-1447 dihydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of RKI-1447 dihydrochloride powder to come to room temperature before opening to prevent condensation.

  • Calculate Volume: To prepare a 100 mM stock solution, you will need to add 2.50 µL of DMSO for every 1 mg of RKI-1447 dihydrochloride (based on a molecular weight of 399.29 g/mol ). For example, to a vial containing 5 mg of the compound, add 12.52 µL of DMSO.

  • Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the RKI-1447 dihydrochloride powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3]

Expert Insight: The hygroscopic nature of DMSO can affect the solubility of RKI-1447 dihydrochloride.[7] It is best practice to use a fresh, unopened bottle of anhydrous DMSO to ensure maximal solubility and stability of the stock solution.

Protocol 2: Preparation of a 10 mM Stock Solution in Water

Materials:

  • RKI-1447 dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Water bath or heat block set to a gentle temperature (e.g., 37°C)

Procedure:

  • Equilibrate: As with the DMSO protocol, allow the vial of RKI-1447 dihydrochloride to reach room temperature before opening.

  • Calculate Volume: To prepare a 10 mM stock solution, add 25.04 µL of sterile water for every 1 mg of RKI-1447 dihydrochloride. For a 5 mg vial, this would be 125.2 µL of water.

  • Reconstitution: Add the calculated volume of sterile water to the vial.

  • Dissolution with Gentle Warming: Cap the vial and vortex. Complete dissolution in water may require gentle warming.[4] Place the vial in a 37°C water bath or on a heat block for short intervals, vortexing intermittently, until the solution is clear. Avoid excessive heating, which could degrade the compound.

  • Aliquoting and Storage: Once fully dissolved, aliquot the aqueous stock solution into single-use volumes. Store at -20°C. It is generally recommended to use aqueous solutions promptly and avoid long-term storage.

Self-Validation Check: Before use in an experiment, visually inspect the thawed aliquot for any signs of precipitation. If crystals are present, briefly warm and vortex the solution to redissolve the compound.

In Vivo Formulation Considerations

For in vivo studies, RKI-1447 is often formulated in a vehicle containing a combination of solvents to ensure solubility and bioavailability. A common formulation involves a multi-step addition of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option for administration is a suspension in 10% DMSO and 90% corn oil.[7][9] Researchers should validate the solubility and stability of RKI-1447 in their chosen in vivo vehicle prior to administration.

Conclusion

The successful application of RKI-1447 dihydrochloride in research hinges on its proper handling and preparation. By understanding its solubility characteristics and adhering to meticulous reconstitution protocols, researchers can ensure the consistency and reliability of their experimental outcomes. The high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for in vitro assays, while the ability to dissolve in water, albeit at a lower concentration, provides options for specific experimental setups. These application notes serve as a comprehensive guide to empower researchers in their exploration of the ROCK signaling pathway and its role in health and disease.

References

  • Salar, S., et al. (2024). Targeting SRSF2 mutations in leukemia with RKI-1447: A strategy to impair cellular division and nuclear structure.
  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025–5034.
  • ResearchGate. (n.d.). RKI-1447 and RKI-1313 chemical structures; in vitro ROCK inhibitory.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Ito, K., et al. (2004). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Journal of Histochemistry & Cytochemistry, 52(8), 1023–1036.
  • Wikipedia. (n.d.). Rho-associated protein kinase. Retrieved from [Link]

  • MDPI. (n.d.). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved from [Link]

  • ResearchGate. (n.d.). The ROCK signaling pathway with focus on survival and regeneration.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

RKI-1447 Dihydrochloride Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for RKI-1447 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects when utilizing RKI-1447 at high concentrations. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the validity and specificity of your experimental outcomes.

Introduction to RKI-1447

RKI-1447 is a potent and highly selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] It acts as a Type I kinase inhibitor, binding to the ATP-binding site through interactions with the hinge region and the DFG motif.[1][2][3] Its high potency is reflected in its low nanomolar IC50 values.

TargetIC50 Value
ROCK1 14.5 nM[2][4]
ROCK2 6.2 nM[2][4]

RKI-1447 is widely used to probe the function of ROCK kinases in various cellular processes, including cytoskeleton organization, cell migration, and invasion.[1][5] Studies have demonstrated its efficacy in suppressing cancer cell migration and tumor growth.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental challenges related to the use of RKI-1447, particularly concerning off-target effects at elevated concentrations.

Question 1: I'm observing a cellular phenotype that isn't consistent with known ROCK signaling pathways when using RKI-1447 at high concentrations (>10 µM). Could this be an off-target effect?

Answer:

This is a critical question and a common challenge when working with kinase inhibitors at concentrations significantly exceeding their IC50 values for the primary target. While RKI-1447 is known for its high selectivity, the potential for off-target engagement increases with concentration.

Initial Assessment:

Studies have shown that RKI-1447, at concentrations as high as 10 µM, does not affect the phosphorylation levels of key kinases in other pathways, such as AKT, MEK, and S6 kinase.[1][2][3] It also selectively inhibits ROCK-mediated actin stress fiber formation without affecting PAK-mediated lamellipodia and filopodia formation.[1][8]

However, if your experimental system requires concentrations above this range, you may be observing engagement with unintended targets. All kinase inhibitors that target the highly conserved ATP-binding site have the potential for off-target effects, and these become more probable as the inhibitor concentration increases.[9]

Troubleshooting Workflow:

To dissect this, a systematic approach is necessary. The following diagram outlines a logical workflow to investigate potential off-target effects.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Investigating Off-Target Engagement cluster_2 Phase 3: Target Identification & Validation A Unexpected Phenotype Observed at High [RKI-1447] B Confirm Phenotype with a Structurally Different ROCK Inhibitor (e.g., Y-27632, Fasudil) A->B Hypothesis: Is it a ROCK-dependent effect? C Phenotype NOT Replicated B->C No D Phenotype Replicated B->D Yes E Hypothesis: Phenotype is likely due to an off-target effect of RKI-1447. C->E F Proceed with On-Target Validation Studies D->F G Biochemical & Cellular Target Deconvolution Assays E->G H Kinase Profiling (Broad Kinase Panel Screen) G->H I Cellular Thermal Shift Assay (CETSA) G->I J Chemical Proteomics (e.g., Kinobeads) G->J K Validate Hits: - siRNA/CRISPR knockdown of candidate off-target - Re-express mutant off-target that doesn't bind RKI-1447 H->K I->K J->K

Caption: Troubleshooting workflow for unexpected phenotypes with RKI-1447.

Key Actionable Steps:

  • Orthogonal Inhibition: As a first step, use a structurally unrelated ROCK inhibitor (e.g., Y-27632 or Fasudil). If the phenotype is not reproduced, it strongly suggests an off-target effect specific to RKI-1447's chemical scaffold.

  • Inactive Analog Control: Utilize RKI-1313, a much weaker analog of RKI-1447.[1][8] If the phenotype is absent with RKI-1313 at the same high concentration, this further implicates a specific interaction of RKI-1447 rather than a general compound artifact.

If these initial steps point towards an off-target effect, more sophisticated methods are required for target identification and validation.

Question 2: How can I definitively identify the off-target proteins of RKI-1447 in my experimental system?

Answer:

Identifying unknown off-targets requires unbiased, proteome-wide approaches. Two powerful techniques for this are Kinase Profiling Services and in-house methods like the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics (e.g., Kinobeads) .

Method 1: Broad Kinase Profiling

This involves screening RKI-1447 at a high concentration against a large panel of recombinant kinases.[10] Many companies offer this as a service.

  • Principle: Measures the inhibitory activity of your compound against hundreds of kinases in parallel, providing a selectivity profile.[10]

  • Interpretation: Look for kinases that are significantly inhibited at the concentration you are using in your cellular assays. A "hit" in these screens is a primary candidate for your observed off-target effect.[11]

  • Caveat: In vitro kinase assays may not perfectly replicate the cellular environment due to differences in ATP concentration, protein folding, and the presence of interacting partners.[9][12]

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement within intact cells or cell lysates.[13]

  • Principle: Based on the concept that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates treated with either a vehicle or RKI-1447 to various temperatures, you can determine if RKI-1447 binding stabilizes a potential off-target protein, preventing its thermal aggregation.[14][15]

  • Workflow:

CETSA_Workflow A Treat intact cells or lysate with Vehicle (DMSO) or RKI-1447 B Aliquot samples A->B C Heat aliquots to a range of temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect soluble fraction D->E F Analyze protein levels by Western Blot or Mass Spectrometry E->F G Generate melt curves to identify stabilized proteins F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture your cells to the desired confluency. Treat one batch with your high concentration of RKI-1447 and another with a vehicle (e.g., DMSO) for a predetermined time.

  • Lysis: Harvest and lyse the cells via freeze-thaw cycles in a suitable buffer.[14]

  • Heating: Aliquot the lysates and heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[14]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of your candidate off-target by Western blotting.[13]

  • Data Interpretation: A shift in the melting curve to a higher temperature in the RKI-1447-treated samples indicates that the inhibitor is binding to and stabilizing the protein in the cellular environment.

Method 3: Chemical Proteomics with Kinobeads

This affinity chromatography-based method is excellent for identifying kinase targets in an unbiased manner from native cell lysates.[17]

  • Principle: "Kinobeads" are sepharose beads coupled with multiple, non-selective ATP-competitive kinase inhibitors. These beads will pull down a large portion of the expressed kinome from a cell lysate. In a competitive binding experiment, you pre-incubate the lysate with RKI-1447. Any kinases that bind to RKI-1447 will not be pulled down by the kinobeads. The proteins that "disappear" from the pulldown in the presence of RKI-1447 are its targets.[17][18]

  • Workflow: The proteins bound to the beads are identified and quantified using mass spectrometry. This provides a snapshot of the kinases that RKI-1447 engages at a given concentration in a complex proteome.[19]

Question 3: I have a list of potential off-targets from a profiling screen. How do I validate that one of these is responsible for my observed phenotype?

Answer:

Identifying candidate off-targets is a major step, but validation is key to establishing a causal link. The goal is to demonstrate that modulating the candidate off-target protein recapitulates or ablates the phenotype observed with high-concentration RKI-1447.

Validation Strategies:

  • Genetic Knockdown/Knockout:

    • Use siRNA or shRNA to transiently knock down the expression of the candidate off-target protein.

    • Alternatively, use CRISPR/Cas9 to create a stable knockout cell line.

    • Validation Logic: If the knockdown/knockout of the candidate protein mimics the phenotype you see with high-concentration RKI-1447, it strongly supports it as the relevant off-target.

  • Rescue Experiments with a Resistant Mutant:

    • If a mutation is known (or can be predicted) in the ATP-binding site of the off-target that would prevent RKI-1447 binding without abolishing kinase activity, you can perform a rescue experiment.

    • Workflow:

      • Knock down the endogenous off-target protein.

      • Re-express a version of the protein carrying the resistance mutation.

      • Treat the cells with high-concentration RKI-1447.

    • Validation Logic: If the cells expressing the resistant mutant no longer show the phenotype upon RKI-1447 treatment, this provides very strong evidence for that specific off-target interaction.

  • Use a More Selective Inhibitor for the Off-Target:

    • If a more selective inhibitor for your candidate off-target is available, treat your cells with it.

    • Validation Logic: If this selective inhibitor reproduces the phenotype, it confirms that inhibition of this specific kinase (and not ROCK) is responsible for the effect.

By employing these rigorous validation strategies, you can move from a correlation (RKI-1447 causes a phenotype and binds to protein X) to a causative link (RKI-1447 causes a phenotype by binding to protein X).

Concluding Remarks

References

  • Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. Cancer research, 72(19), 5025–5034. [Link]

  • ResearchGate. (n.d.). RKI-1447 but not RKI-1313 inhibits selectively the phosphorylation of.... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). RKI-1447 and RKI-1313 chemical structures; in vitro ROCK inhibitory.... Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2024). Targeting SRSF2 mutations in leukemia with RKI-1447: A strategy to impair cellular division and nuclear structure. iScience, 27(4), 109443. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 3, 2026, from [Link]

  • Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., Schönbrunn, E., Lawrence, N. J., & Sebti, S. M. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer research, 72(19), 5025–5034. [Link]

  • Pepich, A., et al. (2024). The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma. Cancer Letters, 590, 217261. [Link]

  • Patel, R. A., et al. (2012). RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. ResearchGate. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved February 3, 2026, from [Link]

  • Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 168, 105581. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 79. [Link]

  • Ishida, T., et al. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 144(2), 145–148. [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 223–232. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • Zhang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1635. [Link]

  • Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 16(10), 3561–3570. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved February 3, 2026, from [Link]

  • Li, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(20), e4804. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved February 3, 2026, from [Link]

  • Knight, Z. A., & Shokat, K. M. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in genetics, 5, 247. [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... Retrieved February 3, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved February 3, 2026, from [Link]

  • YouTube. (2017, January 12). The Interplay of Kinase Broad Profiling and Phenotypic Screening. Retrieved February 3, 2026, from [Link]

  • Rudolph, J., et al. (2014). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. ACS chemical biology, 9(3), 643–651. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

Sources

RKI-1447 dihydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Cell Culture Media

Senior Application Scientist: Dr. Alex V. Last Updated: February 3, 2026[1]

Executive Summary & Molecule Profile

RKI-1447 Dihydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK1 and ROCK2). While the dihydrochloride salt form significantly improves aqueous solubility compared to the free base, its stability in cell culture media is governed by strict pH and solvent-interaction rules.

This guide provides the technical framework to maintain the bioactive integrity of RKI-1447 during in vitro experiments.

Parameter Technical Specification
Target ROCK1 (

= 14.5 nM), ROCK2 (

= 6.2 nM)
Molecular Weight 399.29 g/mol (Dihydrochloride salt)
Solubility (DMSO)

40 mg/mL (approx. 100 mM)
Solubility (Water) ~4 mg/mL (approx. 10 mM) with gentle warming
Critical Instability Factor High sensitivity to "Solvent Shock" (rapid precipitation upon aqueous dilution)

Stability & Solubility Architecture

The stability of RKI-1447 is not just about chemical degradation; it is primarily about colloidal stability (preventing precipitation). The dihydrochloride salt dissociates in aqueous media, but the organic core remains hydrophobic. If the local concentration exceeds the solubility limit during dilution, micro-precipitates form, leading to "false negative" results.

The Stability Lifecycle (Graphviz Workflow)

RKI_Stability_Lifecycle cluster_legend Stability Factors Powder Lyophilized Powder (-20°C, Desiccated) Stock Stock Solution (DMSO, 10-50 mM) Stable: 6 Months @ -80°C Powder->Stock Reconstitute (Anhydrous DMSO) Intermed Intermediate Dilution (1:10 in Media/PBS) CRITICAL STEP Stock->Intermed Stepwise Dilution (Prevent Shock) Working Working Solution (Media + Serum, 1-10 µM) Stable: 24-48 Hours Intermed->Working Final Dilution Degradation Degradation/Loss 1. Hydrolysis (Slow) 2. Protein Binding (High) 3. Precipitation (Fast) Working->Degradation Time > 48h or Freeze/Thaw Text Blue: Stable Storage Yellow: High Risk Step Green: Bioactive Window Red: Loss of Function

Figure 1: The stability lifecycle of RKI-1447.[2][3][4][5][6][7][8] Note the "Intermediate Dilution" step (Yellow) is the most common point of failure due to precipitation.

Critical Handling Protocols

Protocol A: The "Solvent Shock" Prevention Method

Use this method to prepare working solutions. Do NOT add 100% DMSO stock directly to a large volume of media.

  • Thaw your DMSO stock (e.g., 10 mM) at Room Temperature (RT). Ensure no crystals are visible.

  • Prepare an Intermediate: Dilute the stock 1:10 or 1:20 in serum-free media or PBS.

    • Example: Add 10 µL of 10 mM Stock into 90 µL of PBS. Vortex immediately.

    • Result: 1 mM solution (10% DMSO).

  • Final Dilution: Pipette the Intermediate solution into your cell culture well to achieve the final concentration (e.g., 10 µM).

    • Why? This step-down gradient prevents the hydrophobic "crash" that occurs when high-molarity DMSO hits water instantly.

Protocol B: Media Compatibility Matrix
Media TypeStability RatingNotes
DMEM / RPMI + 10% FBS High Serum albumin binds RKI-1447, acting as a reservoir. This prevents precipitation but slightly lowers free drug concentration.
Serum-Free Media Moderate Higher risk of precipitation at >10 µM. Ensure rapid mixing.
Phosphate Buffered Saline (PBS) Low Use only for intermediate dilution. Do not store >1 hour.

Troubleshooting & FAQs

Q1: I see fine crystals in my well plate after adding RKI-1447. What happened?

Diagnosis: Solvent Shock Precipitation. The Science: You likely pipetted a high-concentration DMSO stock (e.g., 50 mM) directly into the aqueous media. The rapid polarity shift forced the RKI-1447 out of solution before it could disperse. Solution:

  • Repeat the experiment using Protocol A (Intermediate Dilution).

  • Ensure your final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity masking the drug effect.

Q2: My cells recover ROCK activity (stress fibers reform) after 24 hours. Is the drug degrading?

Diagnosis: Functional Half-Life Exceeded. The Science: While the chemical structure of RKI-1447 is relatively stable, it is metabolized by cells and sequestered by serum proteins over time. Solution:

  • Replenish Media: For experiments >24 hours, replace the media with fresh RKI-1447 working solution every 24 hours.

  • Verification: Patel et al. (2012) demonstrated efficacy in invasion assays over 24-48 hours, but continuous suppression requires renewal.

Q3: Can I store the diluted working solution (10 µM) in the fridge for next week?

Diagnosis: Hydrolytic Instability Risk. The Science: The dihydrochloride salt is prone to hydrolysis when kept in aqueous solution for extended periods, even at 4°C. Solution: Never. Always prepare working solutions fresh from the DMSO stock. Discard leftovers.

Q4: Does RKI-1447 bind to plasticware?

Diagnosis: Surface Adsorption. The Science: Like many hydrophobic kinase inhibitors, RKI-1447 can adsorb to polystyrene. Solution: Use polypropylene tubes for your intermediate dilutions. Avoid leaving the drug in serum-free media in plastic tubes for >1 hour.

Biological Validation (Self-Check)

To confirm RKI-1447 is active in your media conditions, run this rapid positive control:

  • Assay: Western Blot for p-MYPT1 (Thr696) or p-MLC2 (Ser19) .[3]

  • Expectation: Treatment with 1-10 µM RKI-1447 should abolish phosphorylation of these substrates within 1 hour .

  • Visual Check: In adherent cells (e.g., MDA-MB-231), actin stress fibers should disassemble, leading to a "rounded" morphology.

References

  • Patel, R. A., et al. (2012).[5][9] RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.[3][5][9][10][11] Cancer Research, 72(19), 5025–5034.[5][9]

  • Tocris Bioscience. (n.d.). RKI-1447 dihydrochloride Technical Data Sheet.

  • MedChemExpress. (n.d.). RKI-1447 dihydrochloride Product Information & Solubility.

Sources

Technical Support Center: RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Cytotoxicity Profiling & Experimental Optimization Guide

Executive Summary

RKI-1447 dihydrochloride is a potent, Type I small-molecule inhibitor of ROCK1 (


) and ROCK2  (

).[1] Unlike earlier generations of ROCK inhibitors (e.g., Y-27632), RKI-1447 targets the ATP-binding site with high selectivity, suppressing actin cytoskeleton reorganization, migration, and invasion.

However, users often encounter confusion regarding cytotoxicity vs. cytostasis . Because ROCK is essential for cytokinesis, its inhibition leads to binucleation and proliferation arrest, which can be misread as off-target toxicity in metabolic assays (e.g., MTT/CellTiter-Glo). This guide addresses these nuances to ensure your data reflects specific kinase inhibition rather than experimental artifacts.

Part 1: Critical Troubleshooting (Q&A)
Q1: "I observe significant cell death at 10 µM. Is this off-target toxicity?"

Diagnosis: Likely On-Target Efficacy (in cancer lines) or ATP-Competition Lag (in resistant lines). Technical Insight: While the cell-free


 is nanomolar (~6-14 nM), the cellular 

for growth inhibition is often in the low micromolar range (1–5 µM) due to high intracellular ATP concentrations competing for the binding site.
  • In Cancer Cells (e.g., MDA-MB-231): RKI-1447 induces apoptosis and anchorage-independent growth suppression at 1–10 µM. This is the intended therapeutic effect, not "toxicity."

  • In Normal Cells: At >10 µM, specificity decreases. If you see rapid necrosis (under 4 hours) rather than apoptotic progression (24-48 hours), you are likely observing physicochemical toxicity (precipitation) or off-target effects.

Action Plan:

  • Titrate Down: Test a range of 100 nM – 5 µM .

  • Check Morphology: ROCK inhibition causes a distinct "neurite-like" elongation (stellate phenotype) and binucleation. If cells are simply rounding up and detaching immediately, it is likely vehicle toxicity or precipitation.

Q2: "My compound precipitates when added to cell culture media. How do I fix this?"

Diagnosis: "DMSO Shock" causing crystallization. Technical Insight: RKI-1447 is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before the compound can disperse. Protocol Adjustment:

  • Do NOT add stock directly to the well.

  • Intermediate Dilution: Dilute your DMSO stock 1:10 or 1:100 in fresh media in a separate tube, vortex immediately, and then add this pre-diluted mix to your cells.

  • Limit DMSO: Ensure final DMSO concentration is

    
    .
    
Q3: "How do I distinguish between ROCK-mediated cell cycle arrest and non-specific killing?"

Diagnosis: Confusion between cytokinesis failure and apoptosis. Technical Insight: ROCK is critical for the actomyosin contractile ring during cytokinesis. RKI-1447 treatment often results in polyploidy (cells with 2+ nuclei) because the cells replicate DNA but cannot physically divide. Validation Step:

  • Stain: Phalloidin (F-actin) + DAPI (Nucleus).

  • Result: True ROCK inhibition shows flattened, large cells with multiple nuclei. Non-specific toxicity shows fragmented nuclei (karyorrhexis) and shrunken cytoplasm.

Part 2: Visualizing the Mechanism

The following diagram illustrates the specific intervention point of RKI-1447 within the Rho/ROCK signaling cascade and the downstream markers you must use to validate activity.

ROCK_Pathway GPCR GPCR/Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Binds MYPT MYPT1 (Phosphatase) ROCK->MYPT Phosphorylates (Inhibits) MLC MLC2 (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) LIMK LIMK ROCK->LIMK Activates RKI RKI-1447 (Inhibitor) RKI->ROCK Inhibits (Type I) MYPT->MLC Dephosphorylates Contractility Actomyosin Contractility MLC->Contractility Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Polymerization Stress Fibers Cofilin->Actin Apoptosis Apoptosis (Anoikis) Contractility->Apoptosis Dysregulation

Caption: RKI-1447 blocks ROCK-mediated phosphorylation of MLC2 and MYPT1, disrupting actin dynamics.[1][2]

Part 3: Quantitative Data & Benchmarks

Use these reference values to benchmark your experimental results. If your data deviates significantly (e.g.,


), inspect your compound stability.

Table 1: Potency & Selectivity Profile

Target / ParameterValue / RangeNotes
ROCK1 (Cell-free)

Direct kinase assay (Z-Lyte)
ROCK2 (Cell-free)

Direct kinase assay (Z-Lyte)
Cellular

(Breast Cancer)

Growth inhibition (MDA-MB-231, MCF-7)
Selectivity

vs. AKT, MEK, S6 Kinase
Solubility (DMSO)

Hygroscopic; store desiccated at -20°C
Solubility (Aqueous) LowRequires formulation (e.g., PEG300/Tween)
Part 4: Validated Experimental Protocols
Protocol A: Western Blot Validation (The "Gold Standard")

Objective: Confirm that observed cytotoxicity is due to ROCK inhibition and not off-target effects.

Reagents:

  • Primary Antibodies: p-MLC2 (Ser19), p-MYPT1 (Thr696 or Thr853), Total MLC2, Total MYPT1.

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: ROCK phosphatases are very active).

Steps:

  • Seed Cells: Plate cells (e.g., 500,000/well in 6-well plate) and allow to adhere overnight.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 16h to reduce basal signaling noise.

  • Treatment: Treat with RKI-1447 at 0.1, 1.0, and 10 µM for 1 hour (short exposure detects signaling changes before apoptosis kicks in).

  • Lysis: Wash with ice-cold PBS. Lyse directly on ice.

  • Readout:

    • Success: Dose-dependent decrease in p-MLC2 and p-MYPT1 bands.[1][2][3][4][5]

    • Failure: No change in phospho-bands implies the compound has degraded or is not entering the cell.

Protocol B: In Vivo Formulation (For Animal Studies)

RKI-1447 is not water-soluble. Do not use simple PBS/Saline for injections.

Formulation Vehicle:

  • 10% DMSO (Dissolve compound here first).

  • 40% PEG300 (Add slowly while vortexing).

  • 5% Tween-80 (Add and vortex).

  • 45% Saline (Add last, warm to 37°C if cloudy).

Note: Prepare fresh immediately before injection. Do not store formulated compound.

Part 5: Troubleshooting Logic Flow

Use this decision tree when experimental results are ambiguous.

Troubleshooting Start Issue: Unexpected Cytotoxicity Data CheckConc Is Concentration > 10 µM? Start->CheckConc CheckTime Is Timepoint < 4 Hours? CheckConc->CheckTime Yes CheckMarkers Validate Biomarkers (p-MLC2 / p-MYPT1) CheckConc->CheckMarkers No (1-5 µM) OffTarget Likely Off-Target Toxicity Reduce Dose CheckTime->OffTarget No (24h+) PhysicoTox Physicochemical Toxicity (DMSO Shock) CheckTime->PhysicoTox Yes (Rapid Death) CheckPrecip Check for Crystals/Precipitation (Microscopy) PhysicoTox->CheckPrecip Confirm NoInhib No Phospho-Reduction: Compound Degraded/Inactive CheckMarkers->NoInhib No Change YesInhib Phospho-Reduction Confirmed: On-Target Effect CheckMarkers->YesInhib Decrease in p-MLC2

Caption: Decision tree for isolating the cause of unexpected cell death or lack of efficacy.

References
  • Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[2] Cancer Research, 72(19), 5025–5034.

  • MedChemExpress. "RKI-1447 Dihydrochloride Product Information & Biological Activity." MCE Product Database.

  • Selleck Chemicals. "RKI-1447 Datasheet and Solubility Protocols." SelleckChem.

  • Liu, J., et al. (2018). "ROCK signaling in the regulation of tumorigenesis and metastasis." Journal of Experimental & Clinical Cancer Research, 37, 1-14.

Sources

Validation & Comparative

A Comparative Guide to ROCK Inhibitors in Cancer Cell Research: RKI-1447 Dihydrochloride vs. Y-27632

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of cancer therapeutics, the selection of appropriate chemical probes is paramount. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical mediators of cancer cell migration, invasion, and proliferation, making them attractive targets for therapeutic intervention. This guide provides an in-depth, objective comparison of two widely used ROCK inhibitors, RKI-1447 dihydrochloride and Y-27632, supported by experimental data and detailed protocols to aid in your research endeavors.

The Central Role of the ROCK Signaling Pathway in Cancer Progression

The ROCK signaling pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility. In the context of cancer, aberrant activation of this pathway is frequently observed and contributes to the malignant phenotype. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK kinases. Activated ROCK phosphorylates a multitude of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, leading to the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion. By phosphorylating and inactivating myosin phosphatase, ROCK further enhances the levels of phosphorylated MLC.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_inhibitors Inhibition cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA-GTP RhoA-GTP ROCK1/ROCK2 ROCK1/ROCK2 RhoA-GTP->ROCK1/ROCK2 Activates p-MLC Myosin Light Chain (MLC) (Phosphorylated) ROCK1/ROCK2->p-MLC Phosphorylates p-MYPT1 Myosin Phosphatase Target 1 (MYPT1) (Phosphorylated) ROCK1/ROCK2->p-MYPT1 Phosphorylates (Inactivates Myosin Phosphatase) RKI-1447 RKI-1447 RKI-1447->ROCK1/ROCK2 Inhibits Y-27632 Y-27632 Y-27632->ROCK1/ROCK2 Inhibits Stress_Fibers Stress Fiber Formation & Actin-Myosin Contractility p-MLC->Stress_Fibers Migration_Invasion Cell Migration & Invasion Stress_Fibers->Migration_Invasion

Figure 1: The Rho/ROCK signaling pathway and points of inhibition by RKI-1447 and Y-27632.

Head-to-Head Comparison: RKI-1447 vs. Y-27632

While both RKI-1447 and Y-27632 are ATP-competitive inhibitors of ROCK kinases, they exhibit significant differences in their biochemical potency and cellular efficacy.

Biochemical Potency

A critical differentiator between these two inhibitors is their potency against the ROCK isoforms. RKI-1447 is a significantly more potent inhibitor of both ROCK1 and ROCK2 compared to Y-27632.

InhibitorTargetIC50/KiReference(s)
RKI-1447 ROCK1IC50: 14.5 nM[1]
ROCK2IC50: 6.2 nM[1]
Y-27632 ROCK1Ki: 140-220 nM[2]
ROCK2Ki: 300 nM[2]

Expert Insight: The nanomolar potency of RKI-1447 allows for its use at much lower concentrations in cell-based assays, which is a crucial consideration for minimizing potential off-target effects. When comparing data from studies using Y-27632, it is important to note the significantly higher concentrations often required to achieve a biological effect, which may introduce confounding variables.

Mechanism of Action and Selectivity

RKI-1447 is a Type I kinase inhibitor that binds to the ATP binding site of ROCK1, interacting with both the hinge region and the DFG motif.[3] This binding mode contributes to its high potency and selectivity. Studies have shown that RKI-1447 has minimal effect on other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 µM.[3]

Y-27632 also acts as an ATP-competitive inhibitor. While it is selective for ROCK kinases over others like PKC, cAMP-dependent protein kinase, and MLCK, its lower potency necessitates careful consideration of its selectivity profile at the higher concentrations often used in experiments.[2]

Experimental Comparison in Cancer Cells: A Methodological Guide

To rigorously compare the efficacy of RKI-1447 and Y-27632 in your cancer cell model of interest, a series of well-controlled experiments are essential. Below are detailed, step-by-step protocols for key assays, along with the scientific rationale behind the experimental design.

Experimental_Workflow Start Select Cancer Cell Line Protocol1 Cell Viability Assay (MTT/CCK-8) Start->Protocol1 Protocol2 Transwell Migration/ Invasion Assay Start->Protocol2 Protocol3 Western Blot Analysis (p-MLC, p-MYPT1) Start->Protocol3 Data_Analysis Data Analysis & Comparison Protocol1->Data_Analysis Protocol2->Data_Analysis Protocol3->Data_Analysis Conclusion Determine Relative Efficacy Data_Analysis->Conclusion

Figure 2: A logical workflow for the experimental comparison of RKI-1447 and Y-27632.

Cell Viability Assay (MTT or CCK-8)

Objective: To determine the cytotoxic or anti-proliferative effects of RKI-1447 and Y-27632 on cancer cells and to establish the appropriate concentration range for subsequent functional assays.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Inhibitor Preparation: Prepare a series of dilutions for both RKI-1447 and Y-27632 in complete culture medium. A suggested starting range for RKI-1447 is 0.01-10 µM, and for Y-27632 is 1-100 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitors.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) and incubate until the formazan crystals are fully dissolved.[3]

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[4]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each inhibitor.

Scientific Rationale: This assay is crucial for establishing a therapeutic window for each inhibitor. By identifying the concentrations that inhibit cell viability, you can select non-toxic to moderately toxic concentrations for subsequent migration and invasion assays, ensuring that any observed effects are not simply due to cell death.

Transwell Migration and Invasion Assay

Objective: To quantitatively compare the ability of RKI-1447 and Y-27632 to inhibit cancer cell migration and invasion.

Protocol:

  • Chamber Preparation: Rehydrate 8.0 µm pore size Transwell inserts in serum-free medium for at least 1 hour at 37°C. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.[5][6]

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium containing the desired concentrations of RKI-1447, Y-27632, or vehicle control.

  • Assay Setup: Add 500-750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate. Seed the prepared cell suspension (e.g., 50,000-100,000 cells in 100-200 µL) into the upper chamber of the Transwell inserts.[7]

  • Incubation: Incubate the plate at 37°C, 5% CO2 for a duration optimized for your cell line (typically 12-48 hours).

  • Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes. Stain the cells with a solution such as 0.1% crystal violet for 20-30 minutes.[7][8]

  • Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured to quantify the relative number of migrated cells.[7]

Scientific Rationale: This assay provides a direct measure of the functional consequence of ROCK inhibition on cell motility. The use of a chemoattractant gradient mimics the in vivo environment where cancer cells migrate towards growth factors and nutrients. The invasion assay, with the addition of a Matrigel barrier, further assesses the ability of the inhibitors to block the degradation and traversal of the extracellular matrix, a key step in metastasis.

Western Blot Analysis of ROCK Signaling

Objective: To confirm that RKI-1447 and Y-27632 are inhibiting the ROCK signaling pathway at the molecular level by assessing the phosphorylation status of its downstream targets.

Protocol:

  • Cell Treatment and Lysis: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of RKI-1447, Y-27632, or vehicle control for a predetermined time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MLC (Thr18/Ser19), total MLC, phospho-MYPT1 (Thr696/Thr853), total MYPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Scientific Rationale: This biochemical assay provides direct evidence of target engagement and inhibition of the ROCK pathway. A dose-dependent decrease in the phosphorylation of MLC and MYPT1 following treatment with RKI-1447 or Y-27632 validates that the observed phenotypic effects (e.g., reduced migration) are indeed a consequence of ROCK inhibition.[9][10]

Summary and Recommendations

Both RKI-1447 and Y-27632 are valuable tools for investigating the role of ROCK signaling in cancer. However, the experimental data clearly indicates that RKI-1447 is a significantly more potent and selective inhibitor of ROCK kinases .

  • For researchers seeking a highly potent and specific tool to dissect the intricacies of ROCK signaling with minimal risk of off-target effects, RKI-1447 is the superior choice . Its use at low nanomolar concentrations ensures a more precise interrogation of the ROCK pathway.

  • Y-27632 remains a widely used and well-characterized ROCK inhibitor . However, its lower potency requires careful consideration of the concentrations used and the potential for off-target effects, especially when interpreting data from studies employing high micromolar concentrations.

Ultimately, the choice of inhibitor will depend on the specific experimental context and the research question being addressed. By employing the rigorous experimental approaches outlined in this guide, researchers can confidently select and utilize the most appropriate ROCK inhibitor to advance their cancer research.

References

  • CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Kim, J., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4897.
  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025-5034.
  • Breitenlechner, C., et al. (2003). The molecular basis for the efficacy of fasudil: a clinical-approved ROCK inhibitor. Structure, 11(12), 1549-1560.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. PMC.
  • Vasiliki, E., et al. (2014). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 5(13), 4850-4864.
  • Patel, R. A., et al. (2012). RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer.
  • Adachi, S., et al. (2011). The ROCK inhibitor Y-27632 increases the migration of colon cancer cells by regulating focal adhesions.
  • ResearchHub. (2024, April 8). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • Li, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Protocols.io. (2023, December 1). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • Uehata, M., et al. (1997). Use and properties of ROCK-specific inhibitor Y-27632. Methods in Enzymology, 359, 303-313.
  • Shan, S., et al. (2024). Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. Molecular Biomedicine, 5(1), 1-16.
  • Justus, C. R., et al. (2014). Transwell in vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), e51046.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

Sources

Technical Comparison Guide: RKI-1447 dihydrochloride vs. Fasudil (HA-1077)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The "Precision vs. Precedent" Dilemma

In the landscape of Rho-associated coiled-coil kinase (ROCK) inhibition, the choice between RKI-1447 and Fasudil represents a decision between high-precision target validation and clinically established precedent.

  • Fasudil (HA-1077): The first-generation standard. While clinically approved (in Japan/China) for cerebral vasospasm, its utility as a molecular probe is compromised by significant off-target activity against PKA, PKG, and MLCK. It serves best as a clinical benchmark or positive control in phenotypic screens.

  • RKI-1447: A potent, second-generation Type-I inhibitor. It offers nanomolar potency (IC50 < 15 nM) and, crucially, lacks the off-target kinase inhibition profile of the isoquinoline class (Fasudil/Y-27632). It is the superior choice for interrogating specific ROCK-mediated mechanotransduction pathways without confounding PKA effects.

Mechanistic & Kinetic Profile[1][2]

The following table synthesizes the kinetic parameters and physicochemical properties of both compounds. Note the orders-of-magnitude difference in potency.

FeatureRKI-1447 DihydrochlorideFasudil (HA-1077) HCl
Chemical Class Pyridylthiazole ureaIsoquinoline sulfonamide
Binding Mode Type I (ATP-competitive); H-bonds with Met156 (hinge) & Asp216 (DFG)ATP-competitive ; less specific pocket occupancy
ROCK1 Potency (IC50/Ki) 14.5 nM (IC50)~330 nM (Ki) / 1.6 µM (IC50)
ROCK2 Potency (IC50) 6.2 nM ~158 nM
Selectivity Ratio >1000-fold vs. AKT, MEK, S6KLow (Hits PKA, PKG, PKC, MLCK)
Primary Off-Targets Minimal at 10 µMPKA (IC50 ~1-4 µM), PKG , Ca2+ Channels
Solubility DMSO (primary); Water (limited, <1 mg/mL)Water (>100 mg/mL); DMSO
Primary Application Precision Target Validation, Oncology LeadClinical Benchmark, Vasodilation Studies
Selectivity Analysis: The Critical Differentiator

The most significant scientific risk when using Fasudil is the "PKA Confounding Factor." Many cytoskeletal phenotypes (e.g., neurite outgrowth, stress fiber dissolution) can be mimicked by PKA activation.

Visualizing the Signaling Impact: The diagram below illustrates the pathway specificity.[1] Note how Fasudil "bleeds" into the PKA pathway, potentially generating false positives in phenotypic assays, whereas RKI-1447 remains restricted to the Rho/ROCK axis.

ROCK_Selectivity RKI RKI-1447 ROCK1 ROCK1 RKI->ROCK1 IC50: 14.5nM ROCK2 ROCK2 RKI->ROCK2 IC50: 6.2nM FAS Fasudil FAS->ROCK1 FAS->ROCK2 PKA PKA (cAMP-dep) FAS->PKA Off-Target Risk PKG PKG FAS->PKG MLCK MLCK FAS->MLCK pMLC p-MLC (Contractility) ROCK1->pMLC ROCK2->pMLC Vasodilation Vasodilation PKA->Vasodilation Confounding Effect Actin Actin Stabilization pMLC->Actin

Figure 1: Selectivity Profile. RKI-1447 provides focused inhibition of ROCK1/2, while Fasudil exhibits broad activity against PKA and PKG, complicating data interpretation.

Experimental Protocols: Validating Efficacy

To rigorously compare these inhibitors or validate RKI-1447 in your system, do not rely solely on phenotypic observation (e.g., cell rounding). You must demonstrate proximal substrate dephosphorylation.

Protocol A: Proximal Target Engagement (Western Blot)

Objective: Confirm inhibition of ROCK kinase activity by monitoring the phosphorylation status of MYPT1 (Thr696/853) and MLC2 (Ser19).

Reagents:

  • Cell Line: MDA-MB-231 (Breast Cancer) or NIH-3T3 (Fibroblasts).[1]

  • Stimulation: LPA (Lysophosphatidic acid) 10 µM (to induce RhoA-GTP).

  • Antibodies: Anti-p-MYPT1 (Thr853), Anti-p-MLC2 (Ser19), Anti-Total ROCK1.

Workflow:

  • Starvation: Serum-starve cells for 24 hours to reduce basal Rho activity.

  • Pre-treatment: Treat cells with RKI-1447 (100 nM - 1 µM) or Fasudil (10 µM - 30 µM) for 1 hour.

    • Note: The concentration gap reflects the potency difference.[2] Using Fasudil < 10 µM often yields incomplete inhibition.

  • Induction: Stimulate with LPA (10 µM) for 5-10 minutes.

  • Lysis: Rapidly lyse in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4) and protease inhibitors. Crucial: Keep on ice to prevent phosphatase activity.

  • Detection: Immunoblot.

    • Success Criteria: RKI-1447 should abolish p-MYPT1/p-MLC2 bands at 100-300 nM. Fasudil typically requires >10 µM for equivalent suppression.

Protocol B: Functional Invasion Assay (3D Matrix)

Objective: Differentiate anti-invasive capacity in a physiologically relevant 3D environment.

  • Matrix Prep: Coat Transwell inserts (8 µm pore) with Matrigel (reduced growth factor).

  • Seeding: Seed 5x10^4 cells in serum-free media containing the inhibitor.

  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Fix/Stain migrated cells.

    • Data Interpretation: RKI-1447 typically inhibits invasion by >80% at 1 µM. If Fasudil shows efficacy, verify it isn't due to cytotoxicity (perform an MTT/CellTiter-Glo parallel assay).

Scientific Recommendation & Decision Logic

When should you use which reagent?

Use RKI-1447 when:

  • You are publishing mechanistic data regarding Rho/ROCK signaling.

  • You need to rule out PKA involvement in a phenotype.

  • You are performing in vivo tumor growth or metastasis studies (RKI-1447 suppresses mammary tumor growth significantly in transgenic models).

  • You require nanomolar potency to minimize solvent (DMSO) toxicity.

Use Fasudil when:

  • You are conducting a clinical translation study where an approved drug is required.

  • You are studying vasospasm or specific cardiovascular endpoints where Fasudil’s poly-pharmacology (ROCK + Ca2+ channel blockade) is the desired therapeutic mechanism.

  • Cost is the primary constraint for large-scale high-throughput screening (though specificity will be sacrificed).

Decision Workflow Diagram

Decision_Logic Start Select ROCK Inhibitor Goal Primary Research Goal? Start->Goal Mech Mechanism / Pathway Definition Goal->Mech Basic Science Clinic Clinical Repurposing / Vasodilation Goal->Clinic Translational Selectivity Is PKA exclusion critical? Mech->Selectivity Fasudil Choose Fasudil (Clinical Benchmark) Clinic->Fasudil RKI Choose RKI-1447 (High Potency/Selectivity) Selectivity->RKI Yes (Critical) Selectivity->Fasudil No (General Screen)

Figure 2: Decision Matrix.[3][4] Select RKI-1447 for mechanistic purity; select Fasudil for clinical alignment.

References
  • Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer." Cancer Research, 72(19), 5025–5034.[1]

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta, 1754(1-2), 245-252.

  • Feng, Y., et al. (2015). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.

  • MedChemExpress. "RKI-1447 Product Information & Biological Activity."

  • Selleck Chemicals. "Fasudil (HA-1077) HCl Protocol and Chemical Data."

Sources

Technical Comparison Guide: RKI-1447 Dihydrochloride vs. RKI-1313

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Probe and The Control

In the study of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), distinguishing on-target pharmacological effects from off-target toxicity is a critical challenge. RKI-1447 and RKI-1313 represent a designed chemical pair that solves this problem.

  • RKI-1447 (The Probe): A potent, Type-I ROCK inhibitor (IC50 < 15 nM) that suppresses actin stress fiber formation, migration, and invasion.[1][2][3]

  • RKI-1313 (The Negative Control): A structurally similar analog with a specific modification (para-methoxy substitution) that ablates potency (IC50 > 8,000 nM).

Core Directive: Researchers should utilize RKI-1313 alongside RKI-1447 in phenotypic assays. If a cellular effect (e.g., apoptosis or migration arrest) is observed with RKI-1447 but not with RKI-1313, the effect can be confidently attributed to ROCK inhibition rather than general chemotoxicity.

Chemical Biology & Mechanism of Action[4]

Structural Determinants of Potency

The utility of this pair stems from a precise Structure-Activity Relationship (SAR) modification. RKI-1447 binds to the ATP-binding pocket of ROCK1/2, anchoring to the hinge region via a pyridine nitrogen and the DFG motif via a urea moiety.[3]

FeatureRKI-1447 (Active)RKI-1313 (Inactive Analog)Mechanistic Impact
Phenyl Substitution 3-hydroxyl (meta-OH) 4-methoxy (para-OMe) The meta-OH in RKI-1447 forms a critical H-bond with the carbonyl of Gly85 .[3]
Steric Fit High complementaritySteric ClashThe bulky methoxy group in RKI-1313 clashes with Gly88 and Phe87 , preventing deep pocket binding.
Binding Mode Type I (ATP Competitive)Weak/Non-binderLoss of affinity >1000-fold for ROCK1.
Quantitative Profiling (Cell-Free Kinase Assays)

The following data illustrates the "activity gap" that makes this pair effective for target validation.

Target KinaseRKI-1447 IC50 (nM)RKI-1313 IC50 (nM)Fold Selectivity (1447 vs 1313)
ROCK1 14.5 34,000 ~2,344x
ROCK2 6.2 8,000 ~1,290x
AKT1>10,000>10,000N/A (Selective against AKT)
S6K>10,000>10,000N/A (Selective against S6K)

Data Source: Patel et al., Cancer Research 2012 [1].[1][4][5]

Visualization: Pathway & Experimental Logic

Diagram 1: ROCK Signaling & Inhibition Nodes

This diagram illustrates the downstream effectors of ROCK and where RKI-1447 intercedes to block cytoskeletal reorganization.

ROCK_Pathway GPCR GPCR Agonists (LPA, S1P) RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits) MLC2 MLC2 (Myosin Light Chain) ROCK->MLC2 Phosphorylates (Activates) LIMK LIMK1/2 ROCK->LIMK Activates Inhibitor RKI-1447 (Blocks ATP Binding) Inhibitor->ROCK  Inhibits (IC50 ~14nM) Control RKI-1313 (Steric Clash / No Binding) Control->ROCK  No Effect (>8µM) MYPT1->MLC2 Dephosphorylates Phenotype Actin Stress Fibers Focal Adhesion Tumor Invasion MLC2->Phenotype Contractility Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Phosphorylates (Inactivates)

Caption: RKI-1447 blocks ROCK-mediated phosphorylation of MLC2 and MYPT1, preventing actomyosin contractility. RKI-1313 fails to engage the kinase domain.[3]

Validated Experimental Protocols

Protocol A: Validating On-Target Efficacy (Western Blot)

Objective: Confirm ROCK inhibition by measuring the phosphorylation status of Myosin Light Chain 2 (MLC2), a direct downstream substrate.

Reagents:

  • RKI-1447 (10 mM stock in DMSO).

  • RKI-1313 (10 mM stock in DMSO).

  • Anti-p-MLC2 (Ser19) antibody.

  • Anti-Total-MLC2 antibody.

Workflow:

  • Seeding: Plate MDA-MB-231 (or similar invasive line) at 70% confluency.

  • Starvation: Serum-starve cells for 16–24 hours to reduce basal kinase activity.

  • Treatment:

    • Group 1: Vehicle (DMSO 0.1%).

    • Group 2: RKI-1447 (Titration: 100 nM, 1 µM, 10 µM).

    • Group 3: RKI-1313 (High dose match: 10 µM).

  • Incubation: Incubate for 1–2 hours.

  • Stimulation (Optional but Recommended): Stimulate with LPA (Lysophosphatidic acid, 10 µM) for 10 minutes to robustly activate RhoA/ROCK.

  • Lysis: Lyse immediately on ice using RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Readout: Western Blot.

    • Success Criteria: RKI-1447 must show dose-dependent reduction of p-MLC2.[3][6] RKI-1313 at 10 µM must show p-MLC2 levels comparable to Vehicle [1].

Protocol B: Solubility & In Vivo Formulation

RKI-1447 is highly lipophilic and insoluble in water. Improper formulation leads to precipitation and false negatives in vivo.

Stock Preparation (In Vitro):

  • Dissolve powder in anhydrous DMSO to 10–50 mM .

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Formulation (IP/Oral):

  • Vehicle: 20% (w/v) HPCD (2-Hydroxypropyl-β-cyclodextrin) in water.

  • Preparation:

    • Weigh RKI-1447.[6]

    • Add acidified water (pH 4-5) or pre-dissolve in a minimal volume of DMSO (max 5% final vol) if permitted.

    • Add 20% HPCD solution slowly with vortexing.

    • Sonicate at 40°C until clear.

    • Stability: Use immediately. Do not store formulated compound.

Decision Matrix: When to use which?

Experimental GoalRecommended Compound(s)Notes
Routine Kinase Screening RKI-1447 Use at 100 nM – 1 µM.
Phenotypic Validation RKI-1447 + RKI-1313 Essential.[1][2][3] If RKI-1313 mimics the phenotype, the result is likely off-target.
In Vivo Tumor Growth RKI-1447 Dose: 200 mg/kg/day (IP).[3][6] Requires HPCD formulation [1].
Control for Chemotoxicity RKI-1313 Use at 10–20 µM to prove lack of toxicity at high concentrations.

References

  • Patel, R. A., et al. (2012). "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[1][2][5] Cancer Research, 72(19), 5025–5034.[2][4][5]

  • Wang, J., & Jiang, W. (2020). "The Effects of RKI-1447 in a Mouse Model of Nonalcoholic Fatty Liver Disease." Medical Science Monitor, 26, e919220.[5]

  • MedChemExpress (MCE). "RKI-1447 Product Datasheet & Solubility Protocol."

Sources

A Comparative Guide to the Selectivity Profile of RKI-1447, a Potent ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers investigating cellular processes involving cytoskeletal dynamics, cell migration, and adhesion, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical targets. The selection of a potent and, more importantly, a selective inhibitor is paramount to ensure that observed experimental effects are attributable to the inhibition of ROCK and not due to confounding off-target activities. This guide provides an in-depth comparison of the cross-reactivity profile of RKI-1447 dihydrochloride, a highly potent ROCK inhibitor, placing its performance in context with other commonly used alternatives.

Introduction to RKI-1447 and the Importance of Kinase Selectivity

RKI-1447 is a small molecule inhibitor that potently targets both ROCK1 and ROCK2 isoforms.[1][2] These serine/threonine kinases are principal downstream effectors of the small GTPase RhoA and play a central role in regulating the actin cytoskeleton.[][4] By phosphorylating substrates like Myosin Light Chain (MLC) and LIM Kinase (LIMK), ROCK signaling drives the formation of stress fibers and focal adhesions, processes fundamental to cell contraction, motility, and morphology.[5][6][7]

Given the highly conserved nature of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity is a significant challenge in drug development and chemical biology. An inhibitor with a "clean" cross-reactivity profile is an invaluable tool, providing confidence that the observed phenotype is a direct result of on-target inhibition. RKI-1447 has been developed as such a tool, demonstrating high potency for ROCKs while exhibiting minimal activity against other kinases at working concentrations.[1][8]

Comparative Selectivity Profile of ROCK Inhibitors

The potency and selectivity of a kinase inhibitor are best represented by its half-maximal inhibitory concentration (IC50) against its primary targets and a panel of other kinases. RKI-1447 demonstrates impressive potency with IC50 values in the low nanomolar range for both ROCK isoforms.[1][2][8][9]

To provide a clear comparison, the table below summarizes the reported IC50 values for RKI-1447 and contrasts them with Y-27632, one of the most widely used, albeit less selective, ROCK inhibitors.

Kinase TargetRKI-1447 IC50Y-27632 IC50Notes
ROCK1 14.5 nM [1][8][9][10]~140 nMRKI-1447 is approximately 10-fold more potent.
ROCK2 6.2 nM [1][8][9]~220 nMRKI-1447 is over 35-fold more potent.
PKA>10 µM~13,000 nMRKI-1447 shows significantly higher selectivity over PKA.
PKN1/PRK1High % inhibition at 1µM[8]~3,000 nMY-27632 has known off-target effects on the related PRK kinases.
AKT1Low % inhibition at 1µM[8]>25,000 nMBoth inhibitors are relatively selective against AKT1.

Data compiled from multiple sources. Absolute values may vary based on assay conditions.

Cell-based assays further confirm the selectivity of RKI-1447. Studies have shown that at concentrations effective for ROCK inhibition, RKI-1447 does not affect the phosphorylation levels of substrates for other major signaling kinases such as AKT, MEK, or S6 kinase.[1][8] Furthermore, RKI-1447 selectively blocks ROCK-mediated cellular events, such as LPA-induced stress fiber formation, without interfering with pathways controlled by other Rho family GTPases, like Rac1/PAK-mediated lamellipodia formation.[1][9]

Visualizing the ROCK Signaling Pathway

To understand the specific point of intervention for RKI-1447, it is helpful to visualize the core ROCK signaling cascade. The diagram below illustrates the activation of ROCK by RhoA-GTP and its subsequent phosphorylation of key downstream targets that regulate the actin cytoskeleton.

ROCK_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase Action cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Agonists (e.g., LPA) RhoA_GTP->RhoA_GDP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP GAPs GAPs GAPs->RhoA_GTP MYPT1 MYPT1 ROCK->MYPT1 P MLC MLC ROCK->MLC P LIMK LIMK ROCK->LIMK P Inhibitor RKI-1447 Inhibitor->ROCK pMYPT1 p-MYPT1 (Inactive) MLC_P MLC Phosphatase pMYPT1->MLC_P pMLC p-MLC MLC_P->pMLC Dephosphorylates Actin_Poly Actin Polymerization & Stress Fiber Formation pMLC->Actin_Poly pLIMK p-LIMK (Active) Cofilin Cofilin pLIMK->Cofilin P pCofilin p-Cofilin (Inactive) pCofilin->Actin_Poly (prevents depolymerization)

Caption: The RhoA/ROCK signaling pathway and RKI-1447's point of inhibition.
Experimental Validation of RKI-1447 Selectivity in a Cellular Context

To provide a self-validating system for researchers, this section details a standard protocol to confirm the on-target effects of RKI-1447 in a cell-based assay. The most common method is to measure the phosphorylation of a direct ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2), via Western Blot.

Causality Behind Experimental Choices:

  • Cell Line Selection: MDA-MB-231 breast cancer cells or H1299 lung cancer cells are often used as they show robust and reproducible ROCK signaling activation.[1]

  • Serum Starvation: Cells are serum-starved to lower basal signaling activity. This creates a low-noise background, making the stimulated response clearer and more quantifiable.

  • Agonist Stimulation: Lysophosphatidic acid (LPA) is a potent activator of RhoA, providing a strong and specific stimulus for the ROCK pathway.[1][11]

  • Inhibitor Pre-treatment: Pre-incubating cells with RKI-1447 allows the inhibitor to enter the cells and bind to its target before the pathway is stimulated.

  • Target Phospho-protein: p-MYPT1 (Thr853) or p-MLC2 (Ser19) are direct and well-validated downstream targets of ROCK. A decrease in their phosphorylation is a reliable readout of ROCK inhibition.

  • Cell Culture: Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace growth media with serum-free media and incubate for 18-24 hours.

  • Inhibitor Treatment: Pre-treat cells for 1-2 hours with varying concentrations of RKI-1447 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Include a well with a less-selective inhibitor like Y-27632 as a comparator.

  • Stimulation: Add a ROCK pathway agonist, such as 10 µM LPA, to the media and incubate for 20-30 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-MYPT1 (Thr853) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total MYPT1 or a loading control like GAPDH to ensure equal protein loading.

WB_Workflow A 1. Seed & Grow Cells (e.g., MDA-MB-231) B 2. Serum Starve (18-24 hours) A->B C 3. Pre-treat with Inhibitor (RKI-1447 vs Vehicle) B->C D 4. Stimulate with Agonist (e.g., LPA for 30 min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (Anti-p-MYPT1, Anti-Total MYPT1) F->G H 8. Detect & Analyze Results G->H

Caption: Experimental workflow for validating RKI-1447's on-target activity.
Conclusion and Recommendations

References

  • Patel, R. A., Forinash, K. D., Pireddu, R., Sun, Y., Sun, N., Martin, M. P., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Research, 72(19), 5025–5034. [Link]

  • RKI-1447 and RKI-1313 chemical structures; in vitro ROCK inhibitory... ResearchGate. [Link]

  • RKI-1447 - Wikipedia. Wikipedia. [Link]

  • (PDF) RKI-1447 Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast Cancer. ResearchGate. [Link]

  • ROCK Signaling Pathway. Creative Diagnostics. [Link]

  • What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC. National Center for Biotechnology Information. [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [Link]

  • Rho-associated protein kinase - Wikipedia. Wikipedia. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of RKI 1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Scientific Rationale

RKI 1447 dihydrochloride is a potent, cell-permeable inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) with IC


 values in the low nanomolar range (6.2 nM and 14.5 nM, respectively).[1]

The Core Safety Directive: Unlike general organic reagents, RKI 1447 is a bioactive cytoskeletal disruptor. Its high potency means that even trace quantities released into municipal water systems can have deleterious effects on aquatic life and environmental safety. Therefore, Zero-Discharge (no drain disposal) is the absolute standard for this compound.

Chemical Causality: The "dihydrochloride" (2HCl) designation indicates this is a salt form.

  • Acidity: In aqueous solution, it will dissociate, potentially lowering pH. It must not be mixed with strong bases or cyanides in waste streams to avoid exothermic reactions or toxic gas evolution.

  • Solubility: While the salt improves water solubility (up to ~4 mg/mL with warming), it remains highly soluble in DMSO (~40 mg/mL). Spill cleanup protocols must account for this dual solubility profile.

Hazard Profiling & Identification

Before disposal, verify the hazard profile to ensure correct waste stream segregation.

ParameterSpecificationOperational Implication
Compound This compoundSegregate from general trash.[2]
Formula C

H

N

O

S

2HCl
Contains Sulfur and Chloride (Halogenated).
Signal Word WARNING / DANGER High alertness required.
Key H-Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Bioactivity ROCK1/2 InhibitorTreat as Cytotoxic/High Potency API.

Disposal Decision Matrix

The following logic flow dictates the disposal route based on the physical state and concentration of the waste.

DisposalMatrix Start Waste Generation: RKI 1447 2HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid Waste StateCheck->LiquidPath Solutions SolidDebris Contaminated Debris (Tips, Tubes, Wipes) StateCheck->SolidDebris Consumables Incineration High-Temp Incineration (Hazardous Chemical Waste) SolidPath->Incineration Pack in sealed secondary container ConcCheck Concentration Check LiquidPath->ConcCheck SolidDebris->Incineration Double Bag HighConc Stock Solution (>1 µM or DMSO based) ConcCheck->HighConc High Potency LowConc Trace/Media (<1 µM Aqueous) ConcCheck->LowConc Dilute HighConc->Incineration Segregate as Organic/Halogenated AqWaste Aqueous Toxic Waste (No Drain Disposal) LowConc->AqWaste Collect in Carboy

Figure 1: Decision matrix for segregating RKI 1447 waste streams. Note that high-concentration organic solutions often require incineration, while dilute aqueous streams are treated chemically.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Powder)

Use this for: Original vials, weighed aliquots, or spill cleanup solids.

  • Containment: Do not empty the vial. Keep the substance in its original container.

  • Secondary Sealing: Place the original vial into a clear, sealable bag (e.g., Ziploc) or a secondary screw-top jar.

  • Labeling: Affix a hazardous waste tag.

    • Required Text: "Toxic Solid Waste - this compound - ROCK Inhibitor."

  • Disposal: Transfer to the facility's High-Temperature Incineration stream.

    • Why: Chemical deactivation of solids is unreliable. Incineration ensures complete destruction of the pharmacophore.

Protocol B: Liquid Waste (Stock Solutions in DMSO/Water)

Use this for: Stock solutions (10 mM - 100 mM).

  • Segregation:

    • If solvent is DMSO : Dispose of in the "Halogenated Organic Solvents" carboy (due to the Chloride ions in the salt and Sulfur in the core structure).

    • If solvent is Water : Dispose of in "Aqueous Toxic" carboy.

  • No Dilution: Do not attempt to dilute high-concentration stocks to pour them down the drain.

  • Rinsing: Triple-rinse the empty stock vial with DMSO or Ethanol. Add the rinsate to the organic waste container.

Protocol C: Trace Contaminants (Cell Culture Media)

Use this for: Media containing nM concentrations of RKI 1447.

  • Collection: Aspirate media into a dedicated vacuum trap or pour into a "Liquid Biohazardous/Chemical Waste" carboy.

  • Deactivation (Optional but Recommended): Add 10% bleach solution to the collection vessel if the waste also contains biological agents (cells/viruses).

    • Note: Bleach oxidizes the biologicals but may not fully degrade the chemical inhibitor immediately. Therefore, the mixture must still be treated as chemical waste, not flushed.

Emergency Procedures: Spill Management

Scenario: You have spilled 10 mg of RKI 1447 powder on the bench.

  • Isolate: Mark the area.[3] Inform nearby personnel.

  • PPE Upgrade: Double nitrile gloves, lab coat, and N95 mask (to prevent inhalation of dust).

  • Dry Cleanup (Preferred):

    • Cover the powder with a damp paper towel (dampened with water or DMSO) to prevent dust generation.

    • Scoop up the material and the towel. Place in a hazardous waste bag.

  • Wet Cleaning:

    • Wipe the surface with 70% Ethanol or DMSO (RKI 1447 is highly soluble in DMSO).

    • Follow with a soap and water wash.

  • Verification: Ensure no white residue (salt precipitates) remains.

Regulatory Compliance & Reference

United States (RCRA)

RKI 1447 is not typically P-listed or U-listed specifically by name, but it falls under Process Waste characteristics.

  • Classification: Toxic, Irritant.

  • Generator Status: Must be tallied toward monthly hazardous waste generation limits.

European Union (EWC Codes)
  • Pure Substance: 16 05 06* (laboratory chemicals, consisting of or containing dangerous substances).

  • Contaminated Packaging: 15 01 10* (packaging containing residues of or contaminated by dangerous substances).

References
  • Tocris Bioscience. this compound Safety Data Sheet (SDS). Retrieved from

  • Selleck Chemicals. RKI-1447 Chemical Properties and Handling. Retrieved from

  • MedChemExpress. RKI-1447 dihydrochloride Product Information. Retrieved from

  • Patel, R. A., et al. (2012).[4] "RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer."[4] Cancer Research.[4] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.